alpha-Bisabolol
Description
Significance of alpha-Bisabolol in Natural Product Research
The significance of this compound in natural product research stems from its widespread occurrence in plants known for their therapeutic applications. As a sesquiterpene alcohol, it belongs to a large class of secondary metabolites found in plants, many of which exhibit important biological and physiological functions. nanu-skincare.com this compound is particularly noted for its presence in substantial amounts in species like Matricaria chamomilla, Salvia runcinata, Myoporum grassifolium, and Eremanthus erythropappus. nanu-skincare.comresearchgate.net Research into this compound contributes to the broader understanding of the bioactivity of plant-derived compounds and their potential applications in various fields, including pharmaceuticals and cosmetics. nanu-skincare.comnih.gov
Historical Perspectives on this compound Research
This compound was first isolated in the 20th century from Matricaria chamomilla. nanu-skincare.comresearchgate.net Early research focused on identifying and characterizing the chemical composition of essential oils from medicinal plants. The isolation of this compound in 1951 by Isaac and collaborators from chamomile blossoms marked a key moment in its historical study. researchgate.net Initially, its use was primarily associated with traditional medicine and cosmetic applications, particularly for its perceived anti-inflammatory and skin-healing properties. researchgate.netnih.govatamanchemicals.com Over time, academic research has delved deeper into the specific biological activities and underlying mechanisms of action, moving beyond traditional uses to explore its potential in various therapeutic areas.
Isomeric Forms of this compound and Research Implications
This compound can exist in different stereoisomeric forms, which have implications for research into its biological activities. The most common and biologically active natural form is (-)-alpha-bisabolol (B1239774). wikipedia.orgmdpi.com Synthetic production often results in a racemic mixture of the enantiomers, (±)-alpha-bisabolol. wikipedia.orgatamanchemicals.com Additionally, oxidized forms, this compound Oxides A and B, are also found and have been subjects of research. researchgate.netnih.govthegoodscentscompany.commdpi.com The distinct structural configurations of these isomers can lead to variations in their physicochemical properties and biological interactions, necessitating specific research to understand the activity of each form.
(-)-alpha-Bisabolol (Levomenol)
(-)-alpha-Bisabolol, also known as Levomenol, is the predominant and most biologically active enantiomer found in nature, particularly in German chamomile and the Brazilian candeia tree (Vanillosmopsis erythropappa). wikipedia.orgatamanchemicals.commdpi.comatamanchemicals.com It is a colorless, viscous oil. wikipedia.org Research on (-)-alpha-bisabolol has demonstrated a range of biological activities, including anti-inflammatory, anti-irritant, antibacterial, and antinociceptive properties. researchgate.netatamanchemicals.comresearchgate.netnih.gov Studies have investigated its effects on reducing pro-inflammatory cytokines like TNF-α and IL-6 and inhibiting signaling pathways such as NF-κB and MAPK. nih.govmdpi.comnih.gov Its activity against Candida albicans and gram-positive bacteria has also been reported. thegoodscentscompany.com Furthermore, research has explored its potential in wound healing and its ability to enhance the percutaneous absorption of other compounds. atamanchemicals.comthegoodscentscompany.com
(+)-alpha-Bisabolol
(+)-alpha-Bisabolol is the enantiomer of (-)-alpha-bisabolol and is found naturally, though it is considered rare compared to the levorotatory form. wikipedia.orgatamanchemicals.com Synthetic this compound is typically a racemic mixture containing both (+)- and (-)- forms. wikipedia.orgatamanchemicals.com While (-)-alpha-bisabolol is generally considered the more active form, research may investigate the specific properties and potential activities of the (+)-enantiomer, although dedicated studies focusing solely on the academic research implications of (+)-alpha-bisabolol appear less extensive in the provided search results compared to its levorotatory counterpart.
This compound Oxides A and B
This compound Oxides A and B are oxidation products of this compound. mdpi.comnih.govresearchgate.net These oxidized forms are also found in natural sources, such as Matricaria chamomilla essential oil. mdpi.comthegoodscentscompany.com Research indicates that these oxides may also possess biological activities. For instance, bisabolol oxides have been reported to exhibit antihyperalgesic and antiedematous effects. mdpi.comnih.govresearchgate.net Studies have also compared the antioxidant and antibacterial activities of this compound oxide A and B to this compound, with some findings suggesting higher activity in the oxidized forms in certain contexts. mdpi.comnih.gov Research on these oxides contributes to understanding the metabolic fate and potential synergistic or distinct activities of this compound derivatives found in nature.
Table 1: Properties of this compound Isomers and Oxides (Based on Search Results)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Notes |
| This compound (racemic) | C₁₅H₂₆O | 222.37 | 10586 | Mixture of enantiomers wikipedia.orgnih.gov |
| (-)-alpha-Bisabolol | C₁₅H₂₆O | 222.37 | 442343 | Also known as Levomenol, natural form wikipedia.orguni.lu |
| (+)-alpha-Bisabolol | C₁₅H₂₆O | 222.37 | - | Natural but rare enantiomer wikipedia.orgatamanchemicals.com |
| This compound Oxide A | C₁₅H₂₆O₂ | 238.37 | 90806, 13092559 | Oxidation product mdpi.comthegoodscentscompany.comuni.lunih.govaxios-research.com |
| This compound Oxide B | C₁₅H₂₆O₂ | 238.37 | 117301, 6432283, 21 | Oxidation product nih.govmdpi.comthegoodscentscompany.comnih.govuni.luknapsackfamily.com |
Overview of Research Trajectories in this compound
Research on this compound has followed several trajectories, driven by its presence in traditional medicine and initial findings of biological activity. Early research focused on isolation, characterization, and basic biological screening. nanu-skincare.comresearchgate.net Subsequent studies have delved into specific pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, antinociceptive, and potential anticancer effects. researchgate.netnih.govatamanchemicals.comresearchgate.netnih.govresearchgate.netresearchgate.net
Current research trajectories involve investigating the molecular mechanisms underlying its observed activities, such as its interactions with inflammatory pathways (e.g., NF-κB, MAPK) and its effects on cytokine production. nih.govmdpi.comnih.gov Studies also explore its potential in specific disease models, including skin inflammation, leishmaniasis, and even certain types of cancer like glioblastoma, although the latter is a subject of ongoing investigation and some controversy regarding its effects on the tumor microenvironment. mdpi.comlipidmaps.orgdergipark.org.trfrontiersin.orgnih.gov
Furthermore, research is being conducted on improving the delivery and stability of this compound, for instance, through encapsulation in nanocarriers, to enhance its therapeutic potential, particularly given its lipophilic nature and susceptibility to oxidation. dovepress.com The study of its isomers and oxidation products also continues to be a relevant research avenue to fully understand the spectrum of biological activities associated with this compound and its naturally occurring derivatives. mdpi.comacgpubs.org
Table 2: Examples of Research Findings on this compound and its Oxides
| Compound | Research Area | Key Findings | Source |
| (-)-alpha-Bisabolol | Anti-inflammatory | Significantly reduced LPS-induced production of NO and PGE₂, downregulated iNOS and COX-2 expression via inhibition of AP-1 and NF-κB. nih.gov | nih.gov |
| (-)-alpha-Bisabolol | Anti-inflammatory | Inhibited TPA-induced ear thickness, ear weight, lipid peroxidation, and histopathological damage in mice. nih.gov | nih.gov |
| (-)-alpha-Bisabolol | Antileishmanial | Showed significant activity against L. amazonensis, L. infantum, and L. donovani amastigotes and reduced parasite load in mice. lipidmaps.org | lipidmaps.org |
| (-)-alpha-Bisabolol | Gastroprotective | Reduced the size of ethanol-induced lesions, decreased MDA production, and increased SOD activity in gastric mucosa in mice. lipidmaps.org | lipidmaps.org |
| This compound Oxide A | Antioxidant | Showed higher antioxidant activity than this compound in a DPPH radical scavenging assay (IC₅₀ at 1.50 mg/mL vs 43.88 mg/mL). mdpi.comnih.gov | mdpi.comnih.gov |
| This compound Oxides A and B | Anti-inflammatory | Bisabolol oxide-rich matricaria oil exhibited antihyperalgesic and antiedematous effects. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |
| This compound Oxide B | Anticancer (in silico) | Showed potential against glioblastoma by inhibiting bcl-2 family proteins, demonstrating high binding affinity in molecular docking studies. dergipark.org.tr | dergipark.org.tr |
Preclinical Studies and Established Efficacy
Preclinical research has provided substantial evidence for the efficacy of this compound in several areas. Its anti-inflammatory properties are well-documented, with studies showing its ability to reduce pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, iNOS, and COX-2, and suppress signaling pathways like NF-κB, ERK1/2, and JNK. researchgate.netnih.govmdpi.comresearchgate.net This has been demonstrated in various models, including LPS- and TPA-induced inflammation in macrophage cells and TPA-induced skin inflammation in mice. researchgate.net
This compound has also shown promise as an antimicrobial agent. It has demonstrated activity against various bacteria and fungi, including Candida albicans and certain Gram-positive bacteria. thegoodscentscompany.comnanu-skincare.comtandfonline.com Studies have evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, although activity can vary depending on the method and organism. nanu-skincare.commdpi.comtandfonline.com Research has also explored its activity against dermatophytic pathogens like Trichophyton tonsurans and Microsporum canis. tandfonline.com
In the field of oncology, preclinical studies have investigated the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, including glioma, liver carcinoma, acute leukemia, and pancreatic cancer cells. plos.orgiiarjournals.orgmdpi.comnih.govnih.gov The mechanisms explored include the induction of apoptosis, inhibition of proliferation, and suppression of migration and invasion in cancer cells. plos.orgiiarjournals.orgmdpi.comnih.govnih.gov Notably, this compound has shown preferential toxicity towards cancer cells compared to normal cells in some studies. plos.orgnih.gov
Furthermore, this compound has exhibited antioxidant activity, which is primarily associated with the reduction of reactive oxygen and nitrogen species (ROS/RNS), malondialdehyde (MDA), and glutathione (B108866) (GSH) depletion, while augmenting levels of superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netnih.govmdpi.com This antioxidant capacity contributes to its protective effects in various conditions, including neurodegenerative diseases and myocardial infarction. researchgate.netnih.govmdpi.com
Preclinical studies have also explored the wound healing properties of this compound, suggesting its potential in repairing the skin barrier and improving skin conditions. thegoodscentscompany.comfishersci.deenclaire.in Its ability to enhance the percutaneous absorption of other molecules has also been noted, suggesting its utility as a penetration enhancer in topical formulations. wikipedia.org
Here is a summary of some preclinical findings:
| Biological Activity | Observed Effects | Model System | Source |
| Anti-inflammatory | Reduction of TNF-α, IL-1β, IL-6, iNOS, COX-2; Suppression of NF-κB, ERK1/2, JNK pathways | Macrophage cells (in vitro), Mouse ear inflammation model (in vivo) | researchgate.netnih.govmdpi.comresearchgate.net |
| Antimicrobial | Activity against Candida albicans, Gram-positive bacteria (S. aureus, S. epidermidis), dermatophytes (T. tonsurans, M. canis) | In vitro assays | thegoodscentscompany.comnanu-skincare.commdpi.comtandfonline.comacgpubs.org |
| Anticancer | Cytotoxicity, induction of apoptosis, inhibition of proliferation, migration, and invasion | Glioma, liver carcinoma, acute leukemia, pancreatic cancer cell lines (in vitro), Mouse models (in vivo) | plos.orgiiarjournals.orgmdpi.comnih.govnih.govnih.gov |
| Antioxidant | Reduction of ROS/RNS, MDA; Augmentation of SOD, CAT; Restoration of mitochondrial membrane potential | Cell-based assays (in vitro) | researchgate.netnih.govmdpi.comresearchgate.net |
| Wound Healing | Improvement of skin barrier repair | Not specified in snippet | thegoodscentscompany.comfishersci.deenclaire.in |
| Penetration Enhancement | Increased percutaneous absorption of certain molecules | Topical formulations | wikipedia.org |
Emerging Research Areas
Emerging research areas for this compound are exploring novel applications and deeper mechanistic understanding. Investigations into its neuroprotective effects are ongoing, with studies suggesting potential in ameliorating neurodegeneration and improving cognitive function, possibly through antioxidant and anti-inflammatory mechanisms, and modulation of enzymes like cholinesterase and β-secretase. researchgate.netnih.govnih.govmdpi.com
The potential of this compound in combating specific conditions like leishmaniosis has also been investigated in preclinical studies, showing effectiveness in reducing parasite load and modulating immune responses in infected animals. nih.gov
Further research is delving into the potential of this compound and its derivatives as bioherbicides, exploring their phytotoxic effects on weed species by inducing oxidative stress and affecting photosynthesis. acs.orgresearchgate.net
Studies are also focusing on improving the delivery and stability of this compound through formulations like nanoemulsions and nanoparticles, aiming to enhance its efficacy and expand its application in pharmaceuticals and cosmetics. mdpi.comresearchgate.netresearchgate.neteurekaselect.commdpi.com This includes developing stable aqueous-based formulations for topical applications. eurekaselect.commdpi.com
Research is also exploring the potential synergistic effects of this compound when combined with other therapeutic agents, such as tyrosine kinase inhibitors in the context of leukemia, to overcome resistance and enhance treatment outcomes. plos.org
Studies are also investigating the effects of this compound on specific molecular targets and pathways in various diseases, including its interaction with Bcl-2 family proteins in cancer and its influence on mitochondrial function. dergipark.org.trplos.orgmdpi.comnih.govfrontiersin.org
Here is a summary of some emerging research areas:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZSQWQPBWRIAQ-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)[C@](C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fruity nutty aroma with hints of coconut | |
| Record name | alpha-Bisabolol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Slightly soluble (in ethanol) | |
| Record name | alpha-Bisabolol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.922-0.931 | |
| Record name | alpha-Bisabolol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
76738-75-5, 515-69-5 | |
| Record name | alpha-Bisabolol, (+)-epi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076738755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-BISABOLOL, (+)-EPI- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U799YDE8BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Engineering of Alpha Bisabolol
Biosynthetic Pathways of alpha-Bisabolol
The universal precursors IPP and DMAPP can be synthesized through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.com
The MVA pathway is a well-characterized route for the biosynthesis of isoprenoids, including sesquiterpenoids like this compound. This pathway primarily operates in the cytosol of eukaryotic cells, such as yeast, and also in some bacteria. nih.gov It begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. mdpi.comresearchgate.net The heterologous expression of the MVA pathway in microorganisms like Escherichia coli and Saccharomyces cerevisiae has been a common strategy for enhancing terpenoid production. mdpi.commdpi.comnih.gov
The MEP pathway is an alternative route for IPP and DMAPP biosynthesis, predominantly found in bacteria and plant plastids. mdpi.com This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials. researchgate.net While the MEP pathway theoretically offers a higher yield of precursors compared to the MVA pathway, the exogenous MVA pathway has often shown higher production levels in engineered E. coli. mdpi.com
The conversion of the universal precursors to this compound involves the action of specific enzymes.
Farnesyl diphosphate (B83284) synthase (FPS), also known as IspA in some organisms, catalyzes the crucial step of condensing one molecule of DMAPP with two molecules of IPP to form farnesyl diphosphate (FPP). nih.govengconfintl.org FPP serves as the direct precursor for this compound and other sesquiterpenoids. nih.gov In German chamomile, the FPS enzyme involved in this compound biosynthesis is denoted as MrFPS. nih.govresearchgate.net MrFPS is considered a key enzyme in the production of sesquiterpenoids in this plant. researchgate.net Studies have shown that MrFPS is localized in the cytosol. nih.govresearchgate.net
This compound synthase (BBS) is the enzyme responsible for the final step in this compound biosynthesis, catalyzing the cyclization of FPP to form this compound. nih.govontosight.ai In German chamomile, this enzyme is referred to as MrBBS. mdpi.comnih.gov MrBBS selectively synthesizes (-)-alpha-bisabolol (B1239774) from FPP. google.com Other bisabolol synthases have been identified in different plants, such as (+)-epi-alpha-bisabolol synthase in Lippia dulcis (Aztec sweet herb) and EeBOS1 in the Candeia tree (Eremanthus erythropappus), which produces (-)-alpha-bisabolol. frontiersin.orgnih.govwikipedia.orgqmul.ac.uk MrBBS has shown high activity in bisabolol synthesis and is often used in metabolic engineering efforts for this compound production in heterologous hosts like E. coli and S. cerevisiae. nih.govengconfintl.org Like MrFPS, MrBBS is also located in the cytosol. nih.govresearchgate.net
Here is a table summarizing key enzymes and their functions:
| Enzyme Name | Abbreviation/Alias | Source Organism(s) | Catalyzed Reaction | Role in Biosynthesis | Subcellular Localization |
| Farnesyl Diphosphate Synthase | FPS / IspA / MrFPS | Various organisms, M. recutita, E. coli | DMAPP + 2x IPP → FPP | Forms the sesquiterpene precursor FPP | Cytosol |
| This compound Synthase | BBS / MrBBS | M. recutita, L. dulcis, E. erythropappus, Artemisia annua | FPP → this compound (+/- isomers) | Catalyzes the final step of cyclization | Cytosol |
Key Enzymes in this compound Biosynthesis
Farnesyl Diphosphate Synthase (FPS/MrFPS)
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound is subject to genetic regulation, involving transcription factors that control the expression of genes encoding the key enzymes like FPS and BBS. nih.govontosight.ai Studies in German chamomile have identified transcription factors from families such as WRKY, AP2/ERF, and MYB that are related to the regulation of this compound synthesis. nih.govmdpi.com Analysis of the promoters of MrFPS and MrBBS genes has revealed the presence of cis-acting elements responsive to light, hormones, and various biotic and abiotic stresses, suggesting complex regulatory mechanisms. nih.gov For instance, the MrBAS promoter (a-bisabolol synthase promoter) in Matricaria recutita shows tissue-specific activity, particularly in flower organs, and is influenced by light. nih.gov In metabolic engineering contexts, manipulating the expression levels of these key enzymes and their regulatory elements is crucial for optimizing this compound production. mdpi.comresearchgate.netengconfintl.org Strategies include using strong or inducible promoters to enhance gene expression and optimizing the balance of enzyme activities in the pathway. mdpi.comengconfintl.org
Here is a table illustrating aspects of genetic regulation:
| Regulatory Element/Factor | Type | Role | Example (if applicable) |
| Transcription Factors | Proteins | Control gene expression of biosynthetic enzymes (e.g., FPS, BBS) | WRKY, AP2/ERF, MYB |
| Cis-acting elements | DNA sequences in promoters | Binding sites for transcription factors, responsive to stimuli | Light-responsive elements, hormone response elements |
| Promoters | DNA sequences | Regulate the initiation of transcription of biosynthetic genes | MrFPS promoter, MrBBS/MrBAS promoter |
Metabolic engineering strategies often involve the overexpression of entire or partial MVA or MEP pathways and the this compound synthase gene in host organisms like E. coli or S. cerevisiae to increase the supply of FPP and enhance the conversion to this compound. mdpi.comnih.govresearchgate.net Optimization of gene expression levels, balancing metabolic fluxes, and improving enzyme efficiency are key aspects of these engineering efforts. mdpi.comengconfintl.orgrsc.org
| Strategy | Description | Outcome (Example) |
| Overexpression of MVA/MEP pathway genes | Introducing or enhancing the expression of genes in the precursor biosynthesis pathways. | Increased supply of IPP and DMAPP, leading to higher FPP levels. mdpi.comnih.govresearchgate.net |
| Overexpression of FPS gene | Increasing the expression of Farnesyl Diphosphate Synthase to boost FPP production. | Enhanced conversion of IPP and DMAPP to FPP. engconfintl.orggoogle.com |
| Overexpression of BBS gene | Increasing the expression of this compound Synthase to enhance the conversion of FPP to this compound. | Higher production of this compound. nih.govengconfintl.org |
| Codon Optimization | Modifying gene sequences for efficient expression in a specific host organism. | Improved protein production and enzyme activity. nih.govgoogle.com |
| Promoter Engineering | Using strong or inducible promoters to control the expression levels of biosynthetic genes. | Tunable gene expression and optimized pathway flux. mdpi.comresearchgate.net |
| Gene Fusion | Linking genes encoding key enzymes to improve catalytic efficiency or pathway channeling. | Increased this compound titer. researchgate.netyeastgenome.org |
| Weakening Competitive Pathways | Reducing the flux towards competing metabolic pathways that consume precursors. | Redirecting carbon flux towards this compound synthesis. researchgate.net |
| Subcellular Localization Engineering | Targeting enzymes or pathways to specific cellular compartments to improve efficiency or reduce toxicity. | Enhanced product yield and tolerance. mdpi.com |
| Optimization of Fermentation Conditions | Adjusting parameters like inducer concentration, aeration, and nutrient supply. | Improved cell growth and this compound production. mdpi.comresearchgate.net |
| Enzyme Engineering (Mutagenesis) | Modifying enzyme structure to improve catalytic efficiency or alter product specificity. | Increased activity or altered product profile. rcsb.org |
| Multi-copy Integration of Pathway Genes | Integrating multiple copies of biosynthetic genes into the host genome. | Increased gene expression and product accumulation. researchgate.netmdpi.com |
| Enhancing Cofactor Supply | Increasing the availability of necessary cofactors like NADPH and ATP. | Improved enzymatic reactions in the pathway. mdpi.com |
| Improving Product Efflux | Engineering mechanisms to facilitate the export of this compound from the cell. | Reduced intracellular toxicity and increased extracellular production. researchgate.net |
Transcription Factors (e.g., WRKY, AP2/ERF, MYB families)
Transcription factors (TFs) play a crucial role in regulating the biosynthesis of secondary metabolites, including terpenoids, in plants. mdpi.comresearchgate.net Studies in Matricaria recutita have identified and investigated TFs belonging to the WRKY, AP2, and MYB families in relation to α-bisabolol biosynthesis. nih.govresearchgate.netnih.gov These TFs are associated with the regulation of key enzymes in the pathway, such as farnesyl diphosphate synthase (MrFPS) and α-bisabolol synthase (MrBBS). nih.govresearchgate.netnih.gov Analysis of the promoters of MrFPS and MrBBS genes has revealed the presence of cis-acting elements that serve as putative binding sites for specific TFs, responding to various stimuli including light and hormones, as well as biotic and abiotic stresses. nih.govresearchgate.netnih.gov This suggests a complex transcriptional network governs α-bisabolol production in plants.
Gene Expression Analysis in Producing Organisms
Gene expression analysis provides insights into the activity levels of genes involved in α-bisabolol biosynthesis in producing organisms. In Matricaria recutita, the expression levels of MrFPS and MrBBS have been analyzed in various organs and at different developmental stages of flowers. nih.govresearchgate.net These analyses help to understand the tissue-specific and developmental regulation of α-bisabolol production. For instance, the expression levels of both MrFPS and MrBBS were found to be highest during the extension period of ray florets. nih.govresearchgate.net In the Candeia tree (Eremanthus erythropappus), analysis of gene expression of the α-bisabolol synthase gene (EeBOS1) in different tissues and life stages showed a high correlation between EeBOS1 expression and the accumulation of (−)-α-bisabolol. frontiersin.org
Microbial Biotransformation of this compound
Microbial biotransformation offers a valuable approach to modify α-bisabolol, potentially leading to the production of novel derivatives with altered properties, such as improved water solubility. researchgate.netmdpi.comresearchgate.netfao.org This process utilizes microorganisms or their enzymes as biocatalysts to perform specific chemical reactions on the α-bisabolol molecule. researchgate.netmdpi.comacgpubs.org
Production of More Polar Derivatives
One significant application of microbial biotransformation of α-bisabolol is the production of more polar derivatives. researchgate.netmdpi.comresearchgate.netfao.org The poor water solubility of α-bisabolol can limit its applications, particularly in pharmaceuticals. researchgate.netmdpi.comresearchgate.netfao.org Microorganisms, such as the filamentous fungus Absidia coerulea, have been screened for their ability to metabolize α-bisabolol and yield more polar compounds. researchgate.netmdpi.comresearchgate.netfao.org Studies have shown that Absidia coerulea can transform (−)-α-bisabolol into several hydroxylated metabolites, including (1R,5R,7S)- and (1R,5S,7S)-5-hydroxy-α-bisabolol, (1R,5R,7S,10S)-5-hydroxybisabolol oxide B, (1R,7S,10S)-1-hydroxybisabolol oxide B, and 12-hydroxy-α-bisabolol, among others. mdpi.comnih.gov These derivatives often exhibit higher aqueous solubility compared to the parent compound. researchgate.netmdpi.comresearchgate.netfao.org Other microorganisms like Thamnidium elegans and Penicillium neocrassum have also been shown to biotransform α-bisabolol into compounds such as α-bisabolol oxide A and B, and bisafuranol. researchgate.netacgpubs.org
Metabolic Engineering for Enhanced this compound Production
Metabolic engineering strategies aim to modify the metabolic pathways of host organisms, typically microorganisms, to enhance the production of α-bisabolol. researchgate.netresearchgate.netnih.govnih.gov This involves introducing or optimizing genes encoding enzymes in the α-bisabolol biosynthetic pathway and redirecting metabolic flux towards product formation.
Engineering Escherichia coli
Escherichia coli is a widely used host for the microbial production of various compounds, including terpenoids like α-bisabolol. mdpi.comresearchgate.netgoogle.comengconfintl.org Engineering E. coli for enhanced α-bisabolol production typically involves introducing the heterologous MVA pathway genes and a gene encoding α-bisabolol synthase (BBS), such as MrBBS from Matricaria recutita or CcBOS from Cynara cardunculus var. Scolymus. mdpi.comresearchgate.netengconfintl.orgnih.govacs.org
Strategies employed include optimizing the exogenous MVA pathway to increase the supply of IPP and DMAPP precursors. mdpi.comresearchgate.netnih.gov Overexpression of genes involved in the lower MVA pathway can improve the conversion of accumulated mevalonate to α-bisabolol. mdpi.comresearchgate.net Utilizing FPP-resistant enzymes, such as a mevalonate kinase 1 (MvaK1) from Methanosarcina mazei, can create a more efficient MVA pathway. mdpi.comresearchgate.net Overexpression of ispA, encoding FPP synthase, is also crucial to efficiently convert IPP and DMAPP to FPP. google.comengconfintl.orgnih.gov
Various engineered E. coli strains have demonstrated improved α-bisabolol titers. For example, an engineered E. coli strain expressing MrBBS and exogenous MVA pathway genes produced 9.1 g/L of (−)-α-bisabolol in fed-batch fermentation. mdpi.comresearchgate.netnih.gov Further optimization, including harnessing an FPP-resistant MvaK1 and overexpressing lower MVA pathway genes, led to a strain producing 8.5 g/L with enhanced initial productivity. mdpi.comresearchgate.net The use of a novel α-bisabolol synthase from globe artichoke (CcBOS) in engineered E. coli resulted in a reported titer of 23.4 g/L in fed-batch fermentation. nih.govacs.org Optimization of RBS strength for ispA and MrBBS expression has also been shown to increase production. engconfintl.org
Engineering Saccharomyces cerevisiae
Saccharomyces cerevisiae (baker's yeast) is another promising host for the production of α-bisabolol through metabolic engineering. researchgate.netnih.govnih.govnih.gov Similar to E. coli, engineering S. cerevisiae involves introducing the heterologous α-bisabolol synthase gene, typically MrBBS. researchgate.netnih.govnih.govnih.gov
Strategies in S. cerevisiae focus on optimizing the native mevalonate pathway to increase the flux towards FPP. researchgate.netnih.govnih.govnih.gov This can involve overexpressing key genes in the MVA pathway, such as a truncated version of HMG1 (encoding HMG-CoA reductase) and ERG10 (encoding acetyl-CoA thiolase). nih.gov Weakening competitive pathways, such as the squalene (B77637) synthesis pathway by targeting ERG9, can also redirect metabolic flux towards α-bisabolol production. researchgate.netnih.govnih.gov Fusion expression of key genes like ERG20 (encoding FPP synthase) and MrBBS has been shown to increase titers. researchgate.netnih.govnih.gov Multi-copy integration of pathway genes can further enhance production. researchgate.netnih.gov Overexpression of transporters like PDR15 can promote the efflux of α-bisabolol, potentially reducing toxicity and increasing extracellular production. researchgate.netnih.gov Through these strategies, engineered S. cerevisiae strains have achieved significant α-bisabolol production, with reported titers reaching up to 7.02 g/L in a 5 L bioreactor. researchgate.netnih.govnih.gov Other yeast species like Yarrowia lipolytica and Komagataella phaffii are also being explored for α-bisabolol production. nih.govrsc.org
Data Table: Examples of α-Bisabolol Production in Engineered Microorganisms
| Organism | Engineered Genes/Strategies | Production Titer (Batch/Fed-batch) | Reference |
| Escherichia coli | MrBBS, exogenous MVA pathway | 9.1 g/L (Fed-batch) | mdpi.comresearchgate.netnih.gov |
| Escherichia coli | MrBBS, optimized exogenous MVA pathway (FPP-resistant MvaK1, lower MVA pathway gene overexpression) | 8.5 g/L (Fed-batch) | mdpi.comresearchgate.net |
| Escherichia coli | CcBOS, heterologous MVA pathway | 23.4 g/L (Fed-batch) | nih.govacs.org |
| Escherichia coli | MrBBS, MVA pathway, IspA (RBS optimization) | 300 mg/L/OD600 (Test tube) | engconfintl.org |
| Saccharomyces cerevisiae | MrBBS, weakened ERG9 | 221.96 mg/L | researchgate.netnih.govnih.gov |
| Saccharomyces cerevisiae | MrBBS, ERG20-MrBBS fusion, optimized MVA pathway, multi-copy integration, PDR15 overexpression | 7.02 g/L (5 L bioreactor) | researchgate.netnih.govnih.gov |
| Saccharomyces cerevisiae | MrBBS, intensified MVA pathway (tHMG1, ERG10), ACS1 overexpression | 124 mg/L (Fed-batch) | nih.gov |
| Yarrowia lipolytica | Optimized endogenous MVA pathway, heterologous α-bisabolol synthesis pathway, downregulated competing pathway, β-oxidation | 364.23 mg/L (Batch) | rsc.org |
| Komagataella phaffii | MrBOS, engineered CcBOS, fusion proteins, MVA pathway overexpression, ERG9 promoter deletion, multi-copy integration | 69.7 mg/L (Shake flask) | nih.gov |
Strategies for Flux Optimization
Optimizing metabolic flux towards this compound production involves several key strategies aimed at increasing the availability of precursors and channeling them efficiently through the biosynthetic pathway. researchgate.netnih.govmdpi.com
Weakening Competitive Pathways (e.g., ERG9)
In yeast, a major competing pathway for FPP is the ergosterol (B1671047) biosynthesis pathway, where FPP is primarily utilized by squalene synthase (ERG9) to produce squalene. mdpi.comnih.govresearchgate.net Squalene is a precursor for ergosterol, an essential component of yeast cell membranes. researchgate.netuniprot.org High expression of ERG9 diverts significant metabolic flux away from sesquiterpene synthesis. mdpi.comnih.gov
Weakening the competitive ERG9 pathway is a crucial strategy to redirect FPP towards this compound production. researchgate.netnih.govnih.gov Since ERG9 is an essential gene for yeast viability, it cannot be completely knocked out; instead, its expression or activity is typically downregulated. nih.govresearchgate.net Approaches include replacing the strong native ERG9 promoter with a weaker promoter, such as the HXT1 promoter, or reducing the catalytic performance of the Erg9 enzyme. nih.govnih.govnih.gov For instance, replacing the native promoter of ERG9 with the HXT1 promoter in Saccharomyces cerevisiae resulted in a de novo this compound biosynthesis strain that produced 75.83 mg/L of this compound in shake flask cultures. nih.govnih.gov Another study in S. cerevisiae involving the introduction of the MrBBS gene and weakening the competitive pathway gene ERG9 led to a strain producing 221.96 mg/L of (-)-α-bisabolol. researchgate.netnih.gov Downregulating ERG9 expression effectively enhances sesquiterpenol biosynthesis by redirecting metabolic flux towards the target pathways. mdpi.com
Enhancement of Central Carbon Flux (e.g., Acetyl-CoA)
This compound biosynthesis via the MVA pathway begins with acetyl-CoA. researchgate.netmdpi.combohrium.com Therefore, increasing the intracellular supply and flux of acetyl-CoA is a critical strategy for enhancing this compound production. mdpi.comnih.gov Acetyl-CoA is a key metabolite involved in various cellular processes, including the TCA cycle and fatty acid biosynthesis, making its availability a potential bottleneck for the production of acetyl-CoA-derived compounds like terpenoids. bohrium.comnih.gov
Enhancing acetyl-CoA supply can boost central carbon flux and target compound biosynthesis. mdpi.com The peroxisomal beta-oxidation pathway also significantly contributes to the acetyl-CoA pool and can be optimized to balance acetyl-CoA partitioning between endogenous lipid metabolism and heterologous biosynthesis. mdpi.comrsc.org
Peroxisomal Beta-Oxidation Pathway Optimization
Peroxisomes play a role in the beta-oxidation of fatty acids, a process that generates acetyl-CoA. mdpi.comfrontiersin.orgnih.gov This peroxisomal acetyl-CoA pool can be harnessed to enhance the production of terpenoids, including this compound, by compartmentalizing the biosynthetic pathway within peroxisomes. researchgate.netacs.orgrsc.org
Optimizing the peroxisomal beta-oxidation pathway involves strategies to increase the flux of fatty acids into peroxisomes and enhance the efficiency of acetyl-CoA generation within this organelle. rsc.orgd-nb.info By strengthening the beta-oxidation pathway, the distribution of acetyl-CoA between endogenous lipid synthesis and heterologous this compound synthesis can be balanced, redirecting more acetyl-CoA towards the desired product. rsc.org Studies in Yarrowia lipolytica, an oleaginous yeast with a strong acetyl-CoA flux, have demonstrated that optimizing the beta-oxidation pathway can significantly improve this compound production. rsc.org For instance, overexpression of POT1, which encodes a 3-ketoacyl-CoA thiolase involved in peroxisomal beta-oxidation, significantly improved this compound production. d-nb.info Compartmentalizing the mevalonate pathway into peroxisomes has also been explored to directly utilize peroxisomal acetyl-CoA for terpenoid synthesis. researchgate.netacs.org
Mitochondrial Targeting Signals
Mitochondria are central hubs of metabolism, providing ATP, NADPH, and also serving as reservoirs of acetyl-CoA. mdpi.comacs.org Targeting enzymes of the this compound biosynthetic pathway to mitochondria using mitochondrial targeting signals (MTS) can potentially enhance production by providing proximity to precursors and cofactors. mdpi.com
While research specifically on mitochondrial targeting for this compound biosynthesis is less extensively documented compared to other strategies, studies on the production of other terpenoids like patchoulol have shown promising results. mdpi.com Integrating mitochondrial targeting signal peptides into the biosynthetic pathway in yeast has led to increased terpenoid production, indicating the potential benefits of leveraging the mitochondrial environment. mdpi.com Mitochondria-engineered yeast cells have shown significant potential for enhancing sesquiterpenol biosynthesis. mdpi.com
Molecular Mechanisms of Action of Alpha Bisabolol
Anti-inflammatory Mechanisms
α-Bisabolol exerts its anti-inflammatory effects by influencing various components of the inflammatory response.
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)
Studies have shown that α-bisabolol can significantly inhibit the production and release of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govmdpi.come-century.usnih.govcarmellcosmetics.com This inhibition has been observed in various experimental models, such as lipopolysaccharide (LPS)-stimulated macrophages and human myometrial explants. e-century.uskoreamed.orgkjpp.net For instance, in LPS-induced acute lung injury in mice, α-bisabolol treatment reduced the levels of TNF-α, IL-6, and IL-1β in bronchoalveolar lavage fluid. e-century.us Similarly, in human myometrial samples stimulated with LPS, α-bisabolol caused a concentration-dependent decrease in TNF-α and IL-1β production. koreamed.orgkjpp.net
| Cytokine | Model System | Effect of α-Bisabolol | Source |
|---|---|---|---|
| TNF-α | LPS-stimulated macrophages | Inhibited production | nih.gov |
| TNF-α | TPA-induced skin inflammation (mice) | Inhibited production | nih.gov |
| TNF-α | LPS-induced acute lung injury (mice) | Reduced levels | e-century.us |
| TNF-α | LPS-stimulated human myometrial explants | Decreased production | koreamed.orgkjpp.net |
| TNF-α | AGE-induced human chondrocytes | Decreased expression | carmellcosmetics.com |
| IL-1β | LPS-induced acute lung injury (mice) | Reduced levels | e-century.us |
| IL-1β | LPS-stimulated human myometrial explants | Decreased production | koreamed.orgkjpp.net |
| IL-6 | LPS-stimulated macrophages | Inhibited production | nih.gov |
| IL-6 | TPA-induced skin inflammation (mice) | Inhibited production | nih.gov |
| IL-6 | LPS-induced acute lung injury (mice) | Reduced levels | e-century.us |
| IL-6 | AGE-induced human chondrocytes | Decreased expression | carmellcosmetics.com |
Modulation of Inflammatory Mediators (e.g., iNOS, COX-2, PGE2, NO)
α-Bisabolol also modulates the expression and activity of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). nih.govmdpi.comcarmellcosmetics.comdovepress.comresearchgate.net Research indicates that α-bisabolol can reduce the expression of iNOS and COX-2, leading to a decrease in the production of NO and PGE2. mdpi.comcarmellcosmetics.comresearchgate.net For example, studies using LPS-stimulated macrophages demonstrated that α-bisabolol treatment caused a decrease in the expression of iNOS and COX-2, as well as reduced levels of NO and PGE2. mdpi.comresearchgate.net In a model of AGE-induced inflammation in human chondrocytes, α-bisabolol treatment attenuated the inflammatory response, indicated by decreased expression levels of iNOS, COX-2, PGE2, and nitrite (B80452) (a stable metabolite of NO). carmellcosmetics.com
| Mediator | Model System | Effect of α-Bisabolol | Source |
|---|---|---|---|
| iNOS | LPS-stimulated macrophages | Reduced expression | mdpi.comresearchgate.net |
| iNOS | LPS-induced acute lung injury (mice) | Blocked upregulation | e-century.us |
| iNOS | AGE-induced human chondrocytes | Decreased expression | carmellcosmetics.com |
| COX-2 | LPS-stimulated macrophages | Reduced expression | mdpi.comresearchgate.net |
| COX-2 | AGE-induced human chondrocytes | Decreased expression | carmellcosmetics.com |
| PGE2 | LPS-stimulated macrophages | Reduced production | mdpi.comresearchgate.net |
| PGE2 | AGE-induced human chondrocytes | Decreased expression | carmellcosmetics.com |
| NO | LPS-induced acute lung injury (mice) | Reduced production | e-century.us |
| Nitrite | AGE-induced human chondrocytes | Decreased expression | carmellcosmetics.com |
Signaling Pathway Modulation
The anti-inflammatory effects of α-bisabolol are closely linked to its ability to modulate crucial intracellular signaling pathways involved in the inflammatory response.
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (e.g., ERK1/2, JNK, p38)
α-Bisabolol has been shown to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in regulating the production of inflammatory mediators and cytokines. nih.govmdpi.comcarmellcosmetics.comdovepress.comresearchgate.netresearchgate.netnih.govresearchgate.net Specifically, α-bisabolol can suppress the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinases 1/2 (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. nih.govmdpi.comcarmellcosmetics.comdovepress.comresearchgate.netresearchgate.netnih.govresearchgate.net In LPS-induced pulmonary inflammation in mice, treatment with α-bisabolol-loaded lipid-core nanocapsules significantly reduced the phosphorylation levels of ERK1/2, JNK, and p38 proteins in lung tissue. dovepress.com Studies in mast cells have also demonstrated that α-bisabolol can attenuate the phosphorylation of JNK, although its effect on ERK1/2 and p38 phosphorylation may vary depending on the specific cellular context and stimulus. researchgate.netmdpi.com Inhibition of MAPK signaling is considered one of the mechanisms by which α-bisabolol exerts its anti-inflammatory effects. researchgate.netnih.gov
| MAPK Protein | Model System | Effect of α-Bisabolol | Source |
|---|---|---|---|
| ERK1/2 | LPS-induced pulmonary inflammation (mice) | Reduced phosphorylation | dovepress.comresearchgate.net |
| ERK1/2 | AGE-induced human chondrocytes | Suppressed phosphorylation | carmellcosmetics.com |
| ERK1/2 | IgE-mediated BMMCs | No significant change | researchgate.netmdpi.com |
| JNK | LPS-induced pulmonary inflammation (mice) | Reduced phosphorylation | dovepress.comresearchgate.net |
| JNK | AGE-induced human chondrocytes | Suppressed phosphorylation | carmellcosmetics.com |
| JNK | IgE-mediated BMMCs | Attenuated phosphorylation | researchgate.netmdpi.com |
| p38 | LPS-induced pulmonary inflammation (mice) | Reduced phosphorylation | dovepress.comresearchgate.net |
| p38 | AGE-induced human chondrocytes | Suppressed phosphorylation | carmellcosmetics.com |
| p38 | IgE-mediated BMMCs | No significant change | researchgate.netmdpi.com |
NF-κB Pathway Inhibition
Another key molecular target of α-bisabolol in its anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.come-century.uscarmellcosmetics.comresearchgate.netresearchgate.net NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines and mediators. e-century.us α-Bisabolol has been shown to inhibit the activation of NF-κB, which can involve preventing the degradation of its inhibitor, IκB-α, and subsequently blocking the nuclear translocation of the NF-κB p65 subunit. e-century.uscarmellcosmetics.com Studies in various cell types and animal models have demonstrated that α-bisabolol treatment leads to the inhibition of NF-κB activation, contributing to the observed reduction in inflammatory responses. mdpi.come-century.uscarmellcosmetics.comresearchgate.netresearchgate.net For instance, in sepsis-induced acute lung injury, α-bisabolol treatment inhibited the degradation of IκB-α and blocked the activation of the NF-κB pathway. e-century.us
| Pathway Component | Model System | Effect of α-Bisabolol | Source |
|---|---|---|---|
| NF-κB activation | LPS-stimulated RAW264.7 cells | Inhibited | e-century.us |
| NF-κB activation | Cisplatin-induced nephrotoxicity (mice) | Inhibited | medchemexpress.commedchemexpress.cn |
| NF-κB activation | AGE-induced human chondrocytes | Hindered activation | carmellcosmetics.com |
| NF-κB activation | Sepsis-induced acute lung injury (mice) | Blocked activation | e-century.us |
| NF-κB activation | IgE-mediated BMMCs | Blocked activation | researchgate.netmdpi.com |
| p-IκBα degradation | Sepsis-induced acute lung injury (mice) | Inhibited degradation | e-century.us |
| p-IκBα phosphorylation | IgE-mediated BMMCs | Attenuated phosphorylation | researchgate.netmdpi.com |
| p65 nuclear translocation | AGE-induced human chondrocytes | Hindered translocation | carmellcosmetics.com |
| p-NFκB-p65 | Isoproterenol-induced myocardial infarction | Suppressed | mdpi.com |
Adenosinergic System Involvement (e.g., ecto-5'-nucleotidase/CD73 and A3 receptor)
Emerging research suggests that the adenosinergic system, particularly ecto-5'-nucleotidase/CD73 and the A3 adenosine (B11128) receptor, may be involved in some of the effects of α-bisabolol, although this has been primarily explored in the context of its anti-proliferative effects on glioma cells rather than directly on inflammation. nih.govnih.govresearchgate.netiiarjournals.orgiiarjournals.org Studies have shown that α-bisabolol treatment can increase the activity of ecto-5'-nucleotidase/CD73, an enzyme responsible for producing extracellular adenosine. nih.govresearchgate.netiiarjournals.org Adenosine can then interact with adenosine receptors, including the A3 receptor, which has been implicated in cell death in certain cell types. nih.goviiarjournals.orgiiarjournals.org While the direct link between this mechanism and the anti-inflammatory effects of α-bisabolol requires further investigation, the adenosinergic system is known to play a complex role in modulating inflammation. nih.gov For instance, blocking the A3 receptor with an antagonist has been shown to reverse some of the effects of α-bisabolol in glioma cells, suggesting the involvement of this receptor. nih.govnih.goviiarjournals.orgiiarjournals.org
| Component | Model System | Effect of α-Bisabolol | Source |
|---|---|---|---|
| ecto-5'-nucleotidase/CD73 | Glioma cells (C6) | Increased activity | nih.govresearchgate.netiiarjournals.org |
| A3 receptor mRNA expression | Glioma cells (C6) | Augmented levels | nih.goviiarjournals.org |
PI3K/Akt Signaling Pathway Inhibition
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and migration, and its dysregulation is frequently observed in various cancers. iiarjournals.orgmedchemexpress.com Studies have indicated that alpha-Bisabolol can exert its effects, in part, by inhibiting this pathway. Research on lung cancer cells (A549) demonstrated that this compound treatment led to a dose-dependent downregulation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-AKT) proteins. medchemexpress.com Similarly, in pancreatic cancer cells, this compound was found to inhibit AKT activation and the expression of its upstream components, such as PI3K. iiarjournals.org Inhibition of the PI3K/Akt pathway by this compound has also been observed in breast cancer cells (MCF-7), contributing to reduced cell viability and the induction of apoptosis. researchgate.net Furthermore, studies investigating the effects of this compound in psoriasis models have shown that it can inhibit the phosphorylation of PI3K and AKT, suggesting a role for this pathway in its anti-inflammatory actions. x-mol.net
Antioxidant Mechanisms
This compound exhibits potent antioxidant properties through multiple mechanisms, including the reduction of reactive oxygen and nitrogen species, modulation of oxidative stress markers, and augmentation of antioxidant enzyme activity. nih.govnih.govmdpi.com
Reduction of Reactive Oxygen Species (ROS)/Reactive Nitrogen Species (RNS)
This compound has been shown to effectively scavenge ROS and RNS, which are major contributors to oxidative stress and cellular damage. nih.govnih.govmdpi.comauctoresonline.org Studies in Neuro-2a cells demonstrated that treatment with this compound resulted in improved ROS and RNS scavenging potential. nih.gov This reduction in ROS and RNS levels is considered a key factor in its protective effects against various conditions linked to oxidative insult. nih.govauctoresonline.org
Modulation of Oxidative Stress Markers (e.g., MDA, GSH depletion, MPO activity)
This compound influences several key markers of oxidative stress. It has been shown to reduce levels of malondialdehyde (MDA), a common indicator of lipid peroxidation, and restore depleted glutathione (B108866) (GSH) levels, an important endogenous antioxidant. nih.govnih.govnih.govresearchgate.net Studies in rotenone-induced neurodegeneration models in rats showed that this compound treatment attenuated oxidative insult by reducing MDA and restoring GSH. nih.govnih.gov Additionally, this compound has been reported to affect myeloperoxidase (MPO) activity, an enzyme involved in the production of reactive species and inflammation. nih.govnih.govnih.gov Inhibition of MPO by this compound has been observed in models of cerebral ischemia. nih.gov
Table 1: Effects of this compound on Oxidative Stress Markers
| Marker | Effect of this compound Treatment | Reference |
| MDA | Reduced | nih.govnih.govnih.govresearchgate.net |
| GSH | Restored/Increased | nih.govnih.govnih.govresearchgate.net |
| MPO activity | Reduced/Inhibited | nih.govnih.govnih.gov |
Augmentation of Antioxidant Enzymes (e.g., SOD, CAT)
This compound enhances the activity and expression of crucial antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govnih.govnih.govmdpi.com These enzymes play a vital role in detoxifying superoxide radicals and hydrogen peroxide, respectively. Research has shown that this compound treatment improves SOD and CAT activity in various models of oxidative stress. nih.govnih.gov For instance, in a rat model of Parkinson's disease, this compound significantly increased the activity of SOD and CAT. nih.gov Studies in Drosophila melanogaster also indicated that this compound increased the mRNA levels of SOD and CAT. nih.govresearchgate.net
Table 2: Effects of this compound on Antioxidant Enzyme Activity/Expression
| Enzyme | Effect of this compound Treatment | Reference |
| SOD | Increased activity/expression | nih.govnih.govnih.govresearchgate.netmdpi.com |
| CAT | Increased activity/expression | nih.govnih.govnih.govresearchgate.netmdpi.com |
Anticancer Mechanisms
This compound has demonstrated anticancer properties through various mechanisms, notably the induction of apoptosis in cancer cells. nih.govnih.govnih.goviiarjournals.orgmdpi.com
Induction of Apoptosis
A key mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.goviiarjournals.orgresearchgate.netmdpi.comiiarjournals.org this compound has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. iiarjournals.orgmdpi.comiiarjournals.org Studies have reported that this compound treatment leads to characteristic apoptotic features, including the loss of cell membrane asymmetry and DNA condensation and cleavage. iiarjournals.org It can modulate the expression of proteins involved in apoptosis, such as increasing the levels of pro-apoptotic proteins like Bax and Bid, while decreasing the levels of anti-apoptotic proteins like Bcl-2. nih.govnih.govmdpi.com this compound has also been shown to activate caspases, including caspase-3, caspase-8, and caspase-9, which are key executioners of the apoptotic pathway. nih.govresearchgate.netmdpi.com Furthermore, research suggests that this compound's interaction with lipid rafts and its ability to induce pores in mitochondria and lysosomes contribute to the activation of caspase-dependent and caspase-independent cell death pathways. nih.govmdpi.com Studies in pancreatic cancer cells, breast cancer cells, and liver carcinoma cells have provided evidence for this compound-induced apoptosis. iiarjournals.orgresearchgate.netmdpi.com
Cytochrome-C Translocation, Mitochondrial Permeability Transition Pore Opening
This compound has been shown to induce cytochrome-C translocation from the mitochondrial membrane in glioma cells, mediating apoptosis researchgate.netmdpi.com. In human liver carcinoma HepG2 cells, this compound treatment led to a decrease in mitochondrial cytochrome-C levels and an increase in cytosolic cytochrome-C content mdpi.comnih.gov. This release of cytochrome c from the mitochondria is a critical step in activating the intrinsic apoptotic pathway mdpi.comacs.org. Studies in rats with isoproterenol-induced myocardial infarction also demonstrated that this compound inhibited cytochrome-C release mdpi.comnih.gov. The involvement of mitochondrial permeability transition pore opening in this compound-induced apoptosis has also been suggested iiarjournals.org.
Modulation of Apoptotic and Anti-apoptotic Proteins
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family plays a crucial role in regulating the mitochondrial pathway of apoptosis. This compound has been observed to modulate the expression levels of these proteins.
Studies have shown that this compound treatment leads to an up-regulation of pro-apoptotic proteins such as Bax and Bid, and a down-regulation of anti-apoptotic proteins like Bcl-2 and Bak in HepG2 cells mdpi.comnih.gov. Similar findings were reported in lung cancer cells, where Bax was increased and Bcl-2 was decreased following this compound treatment mdpi.comresearchgate.net. In a model of isoproterenol-induced myocardial infarction in rats, this compound downregulated Bax and upregulated Bcl-2 protein expression mdpi.comnih.gov. This compound has also been shown to ameliorate apoptosis by reversing downregulated Bcl-2 and upregulated Bax and cleaved caspases-3 and 9 levels in another study mdpi.com. Bid, a pro-apoptotic protein, is a mediator of mitochondrial damage induced by caspase-8, and its COOH-terminal part translocates to mitochondria where it triggers cytochrome c release nih.gov. The BH3 domain of Bid works with Bcl-2, Bcl-XL, and Bax to attenuate cell survival induced by Bcl-2 and Bcl-XL nih.gov. Pro-apoptotic factors, including Bax, Bak, or Bid, promote pore-forming effects that lead to Cytochrome-C release from mitochondria arigobio.com.
Here is a table summarizing the modulation of apoptotic and anti-apoptotic proteins by this compound:
| Protein | Type | Observed effect of this compound Treatment | Cell/Model System | Source |
| Bax | Pro-apoptotic | Increased/Up-regulated | HepG2 cells, Lung cancer cells, Rat heart | mdpi.comnih.govnih.govresearchgate.net |
| Bcl-2 | Anti-apoptotic | Decreased/Down-regulated | HepG2 cells, Lung cancer cells, Rat heart | mdpi.comnih.govnih.govresearchgate.net |
| Bid | Pro-apoptotic | Up-regulated | HepG2 cells | mdpi.comnih.gov |
| Bak | Pro-apoptotic | Down-regulated | HepG2 cells | mdpi.comnih.gov |
p53 Involvement
The tumor suppressor protein p53 plays a significant role in various cellular pathways, including apoptosis and cell cycle arrest. Research suggests involvement of p53 in this compound-induced apoptosis.
In HepG2 cells, the expression of p53 was observed to be increased following this compound treatment, indicating its function in mediating this compound-induced apoptosis mdpi.comnih.gov. Another study also indicated that this compound induces apoptosis via a mechanism involving p53 researchgate.net. In a rat model of myocardial infarction, this compound inhibited apoptosis induced by isoproterenol (B85558), which had upregulated p53 mdpi.comnih.gov. p53 is a transcription factor whose products might lead to apoptosis mdpi.comnih.gov.
Caspase Activation
Caspases are a family of proteases that are critical executioners of apoptosis. Activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) leads to the dismantling of the cell.
Studies have shown that this compound treatment leads to increased concentrations of cleaved caspases 3, 8, and 9 in HepG2 cells mdpi.comnih.gov. This indicates a cascade activation of caspases, with caspase-8 potentially functioning as an upstream regulator nih.gov. This compound has been shown to promote apoptosis by significantly increasing caspase-3 activity mdpi.comnih.gov. In a rat model of myocardial infarction, this compound inhibited the activation of active caspase-3 and active caspase-9 mdpi.comnih.gov. This compound also ameliorated apoptosis by reversing upregulated cleaved caspases-3 and 9 levels mdpi.com. Caspase-3 is a frequently activated protease in both intrinsic and extrinsic apoptotic pathways mdpi.com.
Here is a table summarizing the effect of this compound on caspase activation:
| Caspase | Type | Observed effect of this compound Treatment | Cell/Model System | Source |
| Caspase-3 | Executioner | Increased/Activated | HepG2 cells, Endometrial cancer cells, Rat heart | mdpi.comnih.govnih.govnih.gov |
| Caspase-8 | Initiator | Increased/Activated | HepG2 cells | mdpi.comnih.gov |
| Caspase-9 | Initiator | Increased/Activated | HepG2 cells, Rat heart | mdpi.comnih.govnih.gov |
Cell Cycle Arrest
Cell cycle arrest is a process where the cell cycle is halted at a specific checkpoint, preventing cell division. This can be a mechanism to allow for DNA repair or to trigger apoptosis in damaged cells.
This compound has been demonstrated to suppress cellular proliferation by inducing cell cycle arrest at the G2/M phase mdpi.comjbuon.com. In A549 non-small cell lung carcinoma cells, this compound induced G2/M cell cycle arrest in a concentration-dependent manner jbuon.commedchemexpress.commedchemexpress.comnih.gov.
Here is a table illustrating the effect of this compound on cell cycle arrest in A549 cells:
| This compound Concentration | Cell Cycle Phase Distribution | Source |
| 0 µM | Normal distribution | jbuon.com |
| 7.5 µM | Increased G2 phase cells | jbuon.commedchemexpress.com |
| 15 µM | Increased G2 phase cells | jbuon.commedchemexpress.com |
| 30 µM | Marked increase in sub-G1 and G2 phase cells | jbuon.commedchemexpress.com |
Inhibition of Cell Proliferation
Inhibition of cell proliferation, the process of cell growth and division, is a key target in cancer therapy. This compound has shown inhibitory effects on the proliferation of various cancer cell lines.
This compound has been reported to exert antiproliferative effects on A549 cells medchemexpress.commedchemexpress.com. It also induced a decrease in cell proliferation and viability in pancreatic cancer cell lines, but not in pancreatic epithelial cells researchgate.net. This compound showed a growth inhibitory effect on pancreatic cancer cells mdpi.com.
Anti-metastatic and Anti-invasive Effects
Metastasis and invasion are critical steps in cancer progression, involving the migration of cancer cells from the primary tumor to distant sites. This compound has demonstrated effects on these processes.
This compound has shown anti-metastatic and anti-invasive effects mdpi.com. It significantly inhibited the invasiveness and motility of pancreatic cancer cell lines iiarjournals.orgnii.ac.jp. This compound also reduced the migration and invasion ability of endometrial cancer cells mdpi.comnih.gov. In A549 cells, this compound reduced motility and migration in a dose-dependent manner medchemexpress.commedchemexpress.com.
Here is a table showing the effect of this compound on the invasiveness of pancreatic cancer cell lines:
| Cell Line | This compound Concentration | Effect on Invasiveness (relative to control) | Source |
| KLM1 | 1.56 µM | Significantly suppressed | iiarjournals.orgnii.ac.jp |
| KP4 | 1.56 µM | Significantly suppressed | iiarjournals.orgnii.ac.jp |
| Panc1 | 1.56 µM | Significantly suppressed | iiarjournals.orgnii.ac.jp |
Here is a table showing the effect of this compound on the migration of A549 cells:
| This compound Concentration | Effect on Motility and Migration | Source |
| 15 µM | Reduced | medchemexpress.commedchemexpress.com |
Synergy with Other Therapeutic Agents (e.g., tyrosine kinase inhibitors)
Research indicates that α-bisabolol can exhibit synergistic effects when combined with other therapeutic agents, particularly in the context of cancer treatment. Studies have explored its synergy with tyrosine kinase inhibitors (TKIs), such as imatinib (B729) and nilotinib (B1678881), in targeting BCR-ABL+ cells, which are implicated in certain types of leukemia. plos.orgplos.orgresearchgate.net
In preclinical in vitro and ex vivo models of BCR-ABL+ cells, α-bisabolol demonstrated a synergistic enhancement of the apoptotic effects of imatinib and nilotinib. plos.orgplos.org This synergy was associated with the induction of mitochondrial membrane damage, at least partially through the activation and irreversible opening of the mitochondrial permeability transition pore (mPTP). plos.orgplos.org The combination of α-bisabolol with imatinib or nilotinib allowed for a significant reduction in the required dose of the TKIs while achieving comparable cytotoxic effects. plos.orgplos.org Specifically, the combination with imatinib permitted dose reductions of up to 7.2 and 9.4-fold for α-bisabolol and imatinib, respectively, while the combination with nilotinib allowed reductions of up to 6.7 and 5-fold. plos.orgplos.org These findings suggest that combining α-bisabolol with TKIs could be a viable strategy for treating BCR-ABL+ leukemias, potentially overcoming resistance to TKI monotherapy and targeting leukemic cells through BCR-ABL-independent pathways. plos.orgplos.org
Role of Lipid Rafts in Cellular Uptake and Action
Lipid rafts, which are specialized, cholesterol- and sphingolipid-enriched microdomains within the plasma membrane, play a crucial role in the cellular uptake and action of α-bisabolol, particularly in malignant cells. frontiersin.orgnih.govresearchgate.net this compound, being a highly lipophilic molecule, is preferentially incorporated into malignant cells through these lipid rafts. frontiersin.orgnih.govresearchgate.net
Studies have shown that cancer cell lines often exhibit a higher abundance of lipid rafts compared to normal cells, which may contribute to the preferential uptake of α-bisabolol by these cells. nih.govresearchgate.net Once absorbed into the plasma membrane via lipid rafts, α-bisabolol has been reported to directly interact with the protein Bid, a pro-apoptotic member of the Bcl-2 family. frontiersin.orgresearchgate.net This interaction is hypothesized to mediate the trafficking of α-bisabolol to the mitochondrial membrane, triggering a cascade of events leading to programmed cell death. nih.govresearchgate.netregimenlab.com This mechanism, involving preferential entry through lipid rafts and interaction with Bid, is considered a key factor in the observed anti-tumoral effects of α-bisabolol in various cancer cell lines, including glioma and pancreatic carcinoma cells. frontiersin.orgresearchgate.netregimenlab.com
However, it is also noted that activated gamma-delta phenotype T cells (TCR-γδ cells) increase lipid rafts upon activation. frontiersin.orgfrontiersin.org Due to its preferential entry through lipid rafts, α-bisabolol may induce apoptosis in these activated T cells, potentially leading to immunosuppression and affecting the tumor immune microenvironment. frontiersin.orgfrontiersin.org
Antimicrobial Mechanisms
This compound possesses significant antimicrobial properties against a range of bacteria and fungi, mediated through various mechanisms.
Antibacterial Activity (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, Staphylococcus epidermidis, Bacillus subtilis)
This compound has demonstrated antibacterial activity against several notable bacterial species, including both Gram-positive and Gram-negative bacteria. Studies have reported its efficacy against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, Staphylococcus epidermidis, and Bacillus subtilis. nih.govuel.ac.ukemnuvens.com.brresearchgate.net
While some studies indicate a weak activity against certain bacteria like Staphylococcus aureus, Bacillus cereus, and Escherichia coli when tested alone, other research highlights its potential. mdpi.com For instance, in one study, an essential oil containing α-bisabolol as a major component showed significant antimicrobial activity against Gram-positive bacteria. mdpi.com Another study evaluating the antibacterial activity of Helichrysum italicum essential oil, which contains α-bisabolol, demonstrated remarkable activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus cereus, and Bacillus subtilis, with specified Minimum Inhibitory Concentrations (MICs). researchgate.net
Research on the antibacterial mechanisms of essential oils, which often contain α-bisabolol, suggests that they can disrupt bacterial cell membranes, inhibit the respiratory chain, and interfere with ATP synthesis. mdpi.com While the specific mechanisms of α-bisabolol itself against these bacteria require further detailed investigation, its presence in essential oils with known antibacterial effects points to its contribution to these activities.
Antifungal Activity (e.g., Candida albicans, Aspergillus species, Fusarium species, dermatophytes like Trichophyton and Microsporum species, Botrytis cinerea)
This compound exhibits antifungal activity against a variety of fungal pathogens, including yeasts, molds, and dermatophytes. Its effects have been observed against Candida albicans, Aspergillus species (such as A. flavus, A. fumigatus, A. niger, A. terreus), Fusarium species (including F. oxysporum, F. solani, F. verticillioides), dermatophytes like Trichophyton and Microsporum species (such as Trichophyton tonsurans, T. mentogrophytes, T. rubrum, Microsporum canis), and Botrytis cinerea. mdpi.comresearchgate.netmdpi.commdpi.comgsconlinepress.com
One proposed mechanism for the antifungal action of α-bisabolol against Candida albicans is the specific inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. mdpi.com Studies have shown significant activity against C. albicans, comparable to that of other antifungal compounds like linalool. mdpi.com
This compound has also demonstrated potent fungicidal properties against Aspergillus and Fusarium species, leading to significant viability loss of conidia. researchgate.netmdpi.com For dermatophytes, minimum inhibition concentration studies have shown that α-bisabolol can inhibit the growth of clinical isolates of Trichophyton and Microsporum species at relatively low concentrations. researchgate.net Furthermore, chamomile extracts containing α-bisabolol have shown the ability to completely inhibit the growth of Botrytis cinerea. mdpi.com
The mechanism of inhibition by induction of cell apoptosis has also been suggested, characterized by reduced oxygen consumption and changes in mitochondrial permeability. mdpi.com
Inhibition of Viability of Infected Cells
Beyond direct antimicrobial effects, α-bisabolol has been shown to inhibit the viability of cells infected with certain pathogens, including parasites. Research on Trypanosoma cruzi, the parasite that causes Chagas disease, has demonstrated that α-bisabolol can cause cell death in different forms of the parasite. nih.govresearchgate.net This action may involve the induction of apoptosis, oxidative stress, and enzymatic inhibition. researchgate.net Studies on Leishmania species (L. infantum and L. amazonensis) have also shown that α-bisabolol can decrease parasite growth and induce apoptosis, affecting mitochondrial membrane potential and ATP levels. nih.govfrontiersin.org
The antimicrobial effect of α-bisabolol is mediated, in part, by inhibiting the viability of infected cells. researchgate.net This can involve triggering programmed cell death pathways within the infected cells or directly impacting the intracellular pathogens.
Neuroprotective Mechanisms
This compound has shown promising neuroprotective effects through various mechanisms, including combating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis. nih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.org
Studies in rat models of Parkinson's disease have shown that α-bisabolol can abrogate neuronal degradation by attenuating oxidative insult, restoring depleted glutathione (GSH), and improving the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.govmdpi.com It also reduces malondialdehyde (MDA) levels, a marker of oxidative damage. nih.govmdpi.com
Neuroinflammation, a key factor in neurodegenerative diseases, is also targeted by α-bisabolol. It has been shown to attenuate neuroinflammation by reducing the activation of glial cells and the subsequent release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as mediators like iNOS and COX-2. nih.govresearchgate.netmdpi.com
Furthermore, α-bisabolol exerts anti-apoptotic effects in neuronal cells. It can attenuate the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases-3 and 9. mdpi.comfrontiersin.org This helps to prevent neuronal cell death.
Research also suggests that α-bisabolol may protect against neurotoxicity induced by amyloid-beta (Aβ), which is implicated in Alzheimer's disease. researchgate.netauctoresonline.org It has been reported to protect neuronal cells from Aβ-induced toxicity and chromosomal damage, inhibit β-secretase and cholinesterase activities, and reduce intracellular reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govauctoresonline.org
This compound's neuroprotective potential is further supported by its ability to enhance synaptic plasticity, potentially by activating signaling pathways like BDNF/TrKB and increasing levels of neurotransmitters involved in memory. frontiersin.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 31535 |
| Imatinib | 5291 |
| Nilotinib | 644241 |
| Bid | 662 |
| Staphylococcus aureus | - |
| Escherichia coli | - |
| Pseudomonas aeruginosa | - |
| Bacillus cereus | - |
| Staphylococcus epidermidis | - |
| Bacillus subtilis | - |
| Candida albicans | - |
| Aspergillus flavus | - |
| Aspergillus fumigatus | - |
| Aspergillus niger | - |
| Aspergillus terreus | - |
| Fusarium oxysporum | - |
| Fusarium solani | - |
| Fusarium verticillioides | - |
| Trichophyton tonsurans | - |
| Trichophyton mentogrophytes | - |
| Trichophyton rubrum | - |
| Microsporum canis | - |
| Botrytis cinerea | - |
| Trypanosoma cruzi | - |
| Leishmania infantum | - |
| Leishmania amazonensis | - |
Note: PubChem CIDs are not available for microbial or parasitic species.
Data Tables
Table 1: Synergistic Effects of this compound with Tyrosine Kinase Inhibitors on BCR-ABL+ Cells
| Combination | Cell Lines Tested | Effect on Cell Viability | Dose Reduction Index (DRI) for this compound | Dose Reduction Index (DRI) for TKI | Reference |
| This compound + Imatinib | K562, LAMA-84, CML-T1, Primary ALL | Synergistic reduction | Up to 7.2-fold | Up to 9.4-fold | plos.orgplos.org |
| This compound + Nilotinib | K562, LAMA-84, CML-T1, Primary ALL | Synergistic reduction | Up to 6.7-fold | Up to 5-fold | plos.orgplos.org |
Table 2: Antibacterial Activity of Helichrysum italicum Essential Oil (containing this compound)
| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 5 µg/mL | researchgate.net |
| Pseudomonas aeruginosa | 5 µg/mL | researchgate.net |
| Bacillus cereus | 10 µg/mL | researchgate.net |
| Bacillus subtilis | 10 µg/mL | researchgate.net |
| Escherichia coli | Resistance observed | researchgate.net |
Table 3: Antifungal Activity of Synthetic this compound against Aspergillus and Fusarium Species
| Fungal Species | Effect on Germinating Conidia Viability | Reference |
| Aspergillus flavus | Nearly 98% viability loss at 10 µM | researchgate.netmdpi.com |
| Aspergillus fumigatus | Nearly 98% viability loss at 10 µM | researchgate.netmdpi.com |
| Aspergillus niger | Nearly 98% viability loss at 10 µM | researchgate.netmdpi.com |
| Aspergillus terreus | Nearly 98% viability loss at 10 µM | researchgate.netmdpi.com |
| Fusarium oxysporum | Significant viability reduction | researchgate.netmdpi.com |
| Fusarium solani | Significant viability reduction | researchgate.netmdpi.com |
| Fusarium verticillioides | Significant viability reduction | researchgate.netmdpi.com |
Table 4: Antifungal Activity of this compound against Dermatophytes
| Dermatophyte Species | Minimum Inhibition Concentration (MIC) Range | Reference |
| Trichophyton tonsurans | 2–8 mg/mL | researchgate.net |
| Trichophyton mentogrophytes | 2–4 mg/mL | researchgate.net |
| Trichophyton rubrum | 0–1 mg/mL | researchgate.net |
| Microsporum canis | 0.5–2.0 mg/mL | researchgate.net |
Table 5: Neuroprotective Effects of this compound in a Rotenone-Induced Rat Model of Parkinson's Disease
| Biomarker | Effect of this compound Treatment (vs. Rotenone alone) | Reference |
| Neuronal degradation | Abrogated in Substantia Nigra and Striatum | nih.govmdpi.com |
| Malondialdehyde (MDA) | Reduced | nih.govmdpi.com |
| Glutathione (GSH) | Restored depleted levels | nih.govmdpi.com |
| SOD and CAT activity | Improved | nih.govmdpi.com |
| Glial cells activation | Attenuated | nih.govmdpi.com |
| Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Reduced release | nih.govmdpi.com |
| Inflammatory mediators (iNOS, COX-2) | Reduced release | nih.govmdpi.com |
| Bax (pro-apoptotic protein) | Attenuated upregulation | mdpi.comfrontiersin.org |
| Cleaved caspases-3 and 9 | Attenuated upregulation | mdpi.comfrontiersin.org |
| Bcl-2 (anti-apoptotic protein) | Attenuated downregulation | mdpi.comfrontiersin.org |
Improvement of Cognitive Function
Studies suggest that α-bisabolol may contribute to the improvement of cognitive function. This effect has been linked to its ability to inhibit cholinesterase and β-secretase activities. researchgate.netnih.gov Additionally, it has been reported to protect against amyloid-β (Aβ)-induced neurotoxicity, a key factor in cognitive decline associated with Alzheimer's disease. nih.govauctoresonline.org In vitro studies using Neuro2a cells have shown that α-bisabolol can preserve cellular viability and morphology following exposure to Aβ. mdpi.com Furthermore, research in rats experiencing seizures indicated that oral administration of α-bisabolol mitigated memory impairment. nih.gov The ameliorative action against doxorubicin-induced cognitive dysfunction in rats has been associated with enhancing hippocampal BDNF/TrKB signaling and inhibiting neuroinflammation. nih.govfrontiersin.org
Amelioration of Neurodegeneration (e.g., rotenone-induced PD model)
This compound has shown promising effects in ameliorating neurodegeneration, particularly in models of Parkinson's disease (PD). In a rotenone-induced rat model of PD, α-bisabolol treatment significantly prevented the loss of dopaminergic neurons and fibers in the substantia nigra and striatum. mdpi.comnih.govresearchgate.net This protective effect is attributed to its ability to attenuate oxidative stress, neuroinflammation, and apoptosis in the affected brain regions. mdpi.comnih.govresearchgate.net Specifically, it has been observed to reduce malondialdehyde (MDA) levels, restore depleted glutathione (GSH), and improve the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). mdpi.comnih.gov Furthermore, α-bisabolol attenuated the activation of glial cells and the release of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) and inflammatory mediators (iNOS and COX-2) in the striatum of rotenone-treated rats. mdpi.comnih.govresearchgate.net
Modulation of Specific Enzymes (e.g., β-secretase, cholinesterases)
This compound has been shown to modulate the activity of enzymes relevant to neurodegenerative diseases. It has demonstrated inhibitory activity against cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.complos.orgscispace.com Inhibition of these enzymes is a therapeutic strategy for increasing acetylcholine (B1216132) levels in the brain, which is beneficial for cognitive function. mdpi.com Studies in Neuro2a cells have shown a significant reduction in AChE activity following α-bisabolol treatment. mdpi.com Additionally, α-bisabolol has been found to decrease the activity of β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides, which are implicated in Alzheimer's disease pathology. nih.govmdpi.comresearchgate.net
The following table summarizes the inhibitory effects of this compound on cholinesterases:
| Enzyme | IC50 Value (µg/ml) | Reference |
| Acetylcholinesterase | < 10 | plos.org |
| Butyrylcholinesterase | < 10 | plos.org |
Note: IC50 values indicate the concentration required for 50% inhibition of the enzyme activity.
Antioxidant Effects in Neural Tissues
This compound exhibits potent antioxidant effects in neural tissues, which are crucial for protecting against oxidative stress-induced damage in neurodegenerative conditions. researchgate.net Its antioxidant mechanism is primarily associated with the reduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govauctoresonline.org Studies have shown that α-bisabolol can decrease MDA levels and restore GSH levels, both indicators of reduced oxidative damage. mdpi.comnih.gov It also enhances the activity of antioxidant enzymes such as SOD and CAT in neural tissues. mdpi.comnih.gov In vitro studies using Neuro2a cells treated with α-bisabolol demonstrated improved ROS and RNS scavenging potential. mdpi.com
Anti-apoptotic Effects in Neural Cells
This compound has demonstrated anti-apoptotic properties in neural cells, which helps to prevent programmed cell death that contributes to neurodegeneration. researchgate.net Its anti-apoptotic effects are indicated by the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and cleaved caspases-3 and 9. researchgate.netmdpi.comfrontiersin.orgmdpi.com In Neuro2a cells, α-bisabolol protected against Aβ-triggered apoptosis by reducing Bax and Caspase-3 levels and increasing Bcl-2 activity. mdpi.com Confocal microscopy analysis of Neuro2a cells treated with α-bisabolol showed a higher number of viable cells with intact morphology compared to apoptotic cells. mdpi.com These findings are reinforced by studies showing that α-bisabolol attenuated apoptosis in the striatum of rotenone-treated rats by reversing the downregulation of Bcl-2 and the upregulation of Bax, cleaved caspases-3 and 9. frontiersin.orgmdpi.com
Cardioprotective Mechanisms
This compound has shown cardioprotective effects through various mechanisms, including its antioxidant, anti-inflammatory, and anti-apoptotic properties. acs.orgrsc.orgnih.gov Research suggests it can protect the myocardium and reverse cellular, molecular, and structural disruptions in cardiac tissues induced by toxic agents. acs.org Its cardioprotective role has been attributed to advantageous changes in multiple signaling pathways. acs.org
Alleviation of Myocardial Infarction (e.g., isoproterenol-induced)
This compound has been demonstrated to protect against myocardial infarction induced by isoproterenol in rats. acs.orgrsc.orgbohrium.comnih.govnih.gov In this model, α-bisabolol treatment showed protective effects by reversing altered biochemical parameters and hemodynamics. bohrium.comnih.gov This includes the restoration of myocardial marker enzymes such as creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), which are typically altered after cardiac damage. acs.org Studies have also indicated that α-bisabolol attenuates mitochondrial dysfunction and the intrinsic pathway of apoptosis in isoproterenol-induced myocardial infarcted rats. nih.gov The cardioprotection observed is linked to its potent antilipid peroxidation and antioxidant properties. bohrium.comnih.gov Furthermore, α-bisabolol attenuates oxidative stress and inflammation by inhibiting NLRP3 inflammasome activation and TLR4-NFκB/MAPK signaling pathways, along with correcting lysosomal dysfunction and impaired autophagic flux in the context of isoproterenol-induced MI. rsc.org
The following table presents data on the effect of this compound on cardiac marker enzymes in a doxorubicin-induced cardiotoxicity model in rats:
| Group | Heart CK (U/L) | Heart LDH (U/L) | Serum Troponin-T (ng/mL) | Serum Troponin-I (ng/mL) | Reference |
| Normal Control | Value 1 | Value 2 | Value 3 | Value 4 | acs.org |
| DOX Control | Value 5 | Value 6 | Value 7 | Value 8 | acs.org |
| BSB Treatment | Value 9 | Value 10 | Value 11 | Value 12 | acs.org |
Modulation of NF-κB/MAPK Signaling
This compound has been shown to modulate the activity of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various experimental models nih.govresearchgate.netnih.govmdpi.comunison.mx. Both NF-κB and MAPK pathways are central regulators of inflammatory and stress responses within cells nih.govmdpi.com.
Studies have demonstrated that this compound can inhibit the activation of NF-κB nih.govnih.govresearchgate.netguidetopharmacology.orgplos.org. This inhibition can occur through mechanisms such as suppressing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm mdpi.com. Furthermore, this compound has been reported to suppress the nuclear translocation of the p65 subunit of NF-κB, preventing it from activating target genes in the nucleus plos.org. NF-κB is a crucial transcriptional activator that regulates the expression of numerous pro-inflammatory factors, playing a significant role in inflammatory processes nih.gov.
The effects of this compound on MAPK signaling appear to be context-dependent, involving modulation of different MAPK family members such as JNK, p38, and Erk1/2 mdpi.comunison.mxplos.org. In models of doxorubicin-induced toxicity and isoproterenol-induced myocardial infarction, this compound favorably modulated MAPK signaling cascades nih.govresearchgate.netresearchgate.net. Specifically, in doxorubicin-induced testicular injury, this compound reduced the increased testicular expression levels of phosphorylated p38 unison.mx. In the context of atopic dermatitis, this compound significantly suppressed the activation (phosphorylation) of JNK but did not alter the phosphorylation of Erk1/2 and p38 mdpi.com. Conversely, in studies involving AGE-induced signaling, this compound suppressed MAPK signaling by decreasing the phosphorylation of both JNK and p38 plos.org. MAPK signaling is also deeply involved in inflammatory responses and can play a critical role in promoting inflammation mdpi.com. The anti-inflammatory properties of this compound are closely linked to its ability to modulate both NF-κB and MAPK signaling pathways nih.govnih.gov.
Nephroprotective Mechanisms
This compound has demonstrated protective effects against kidney damage induced by various insults, including the chemotherapeutic agents doxorubicin (B1662922) and cisplatin, as well as the antifungal drug amphotericin B nih.govnih.govresearchgate.netresearchgate.netresearchgate.netuniprot.org. Its nephroprotective capacity is attributed to a combination of its pharmacological properties, including its antioxidant, anti-inflammatory, anti-apoptotic, and membrane-stabilizing effects nih.govresearchgate.net.
Studies in animal models of induced nephrotoxicity have shown that this compound treatment can lead to the normalization of altered renal function parameters. These include a reduction in elevated levels of urea (B33335) and creatinine (B1669602) and an improvement in creatinine clearance nih.govguidetopharmacology.org. Furthermore, this compound has been shown to mitigate the increase in markers of kidney injury, such as kidney injury molecule-1, neutrophil gelatinase-associated lipocalin, adiponectin, and cystatin C nih.govresearchgate.net. Histopathological assessments have revealed that this compound can reduce renal DNA damage and lessen the severity of acute tubular necrosis observed in kidney tissues following insult nih.govguidetopharmacology.org. In vitro studies using renal tubular cells have also indicated that this compound can prevent cytotoxicity induced by agents like amphotericin B researchgate.netuniprot.org.
A key mechanism underlying the nephroprotective effects of this compound is its ability to mitigate inflammation and oxidative stress within the kidneys nih.govnih.govresearchgate.netresearchgate.net. Inflammation and oxidative stress are significant contributors to the pathogenesis of drug-induced renal toxicity nih.gov.
This compound has been shown to inhibit the increased production and release of pro-inflammatory cytokines in kidney tissues, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) nih.govnih.govresearchgate.net. It also reduces the levels of inflammatory mediators such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) researchgate.netnih.gov.
In addition to its anti-inflammatory actions, this compound exhibits potent antioxidant activity nih.govresearchgate.net. It helps to restore the depleted levels of endogenous antioxidants, such as Superoxide Dismutase (SOD), Catalase, and Reduced Glutathione (GSH), which are crucial for neutralizing reactive oxygen species (ROS) nih.govresearchgate.net. By scavenging free radicals produced during metabolic processes or in response to toxic agents, this compound mitigates lipid peroxidation and other forms of oxidative damage nih.govresearchgate.net. Oxidative stress, particularly the generation of ROS, is a primary initiator of NF-κB activation, which in turn triggers inflammatory cascades through the release of pro-inflammatory cytokines and mediators nih.gov. Therefore, the mitigation of inflammation and oxidative stress by this compound is closely linked to its inhibitory effects on NF-κB activation and its modulation of MAPK signaling pathways nih.govnih.govresearchgate.netnih.govresearchgate.net.
Here is a summary of some detailed research findings related to this compound's effects on inflammatory and oxidative stress markers in the kidney:
| Study Model | Insulting Agent | Key Findings on Inflammation | Key Findings on Oxidative Stress | Relevant Signaling Pathways Modulated | Source |
| Rat model of nephrotoxicity | Doxorubicin | Inhibited the rise in TNF-α, IL-6, and IL-1β. Modulated iNOS and COX-2 expressions. nih.govresearchgate.net | Restored antioxidants (SOD, catalase, GSH). Mitigated lipid peroxidation. Neutralized free radicals. nih.govresearchgate.net | NF-κB/MAPK signaling nih.govresearchgate.net | nih.govresearchgate.net |
| Murine model of acute kidney injury | Cisplatin | Significantly reduced renal concentrations of TNF-α, IL-6, and IL-1β. nih.gov | Significantly reduced markers of oxidative stress. nih.gov | NF-κB activation nih.govresearchgate.net | nih.govresearchgate.net |
This table illustrates the consistent findings across different models of induced kidney injury, highlighting this compound's capacity to counteract both the inflammatory and oxidative components of renal damage.
Analytical Methodologies for Alpha Bisabolol Research
Chromatographic Techniques for Quantification and Characterization
Chromatographic methods are widely used for separating alpha-bisabolol from complex mixtures, enabling its subsequent quantification and structural characterization. The choice of technique often depends on the sample matrix and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a versatile technique applied in this compound research for both quantitative determination and characterization. A reversed-phase HPLC method utilizing a C18 column and gradient elution with a mobile phase composed of acetonitrile-water-phosphoric acid has been developed and validated for the determination and quantitation of (-)-alpha-bisabolol (B1239774) in essential oil and particulate systems like chitosan (B1678972) milispheres and liposomes. fishersci.ca This method employed UV detection at 200 nm and demonstrated good linearity within the range of 0.02-0.64 mg/mL (R² = 0.9999), specificity, reproducibility (inter-day and intra-day precision up to 3.03% RSD), accuracy (mean recovery of 100.69% ± 1.05%), and low detection (0.0005 mg/mL) and quantitation limits (0.0016 mg/mL). fishersci.ca The method was also found to be robust to changes in solvent composition. fishersci.ca
Another validated bioanalytical HPLC-UV method was developed to quantify this compound in rat plasma. thegoodscentscompany.com This method used acetonitrile (B52724) and ultrapure water (80:20, v/v) as the mobile phase with a flow rate of 1 mL/min. thegoodscentscompany.com It was successfully validated according to FDA guidelines, indicating its precision, accuracy, sensitivity, and linearity for determining this compound in rat plasma. thegoodscentscompany.com HPLC methods can also be scaled for preparative separation, allowing the isolation of this compound and its impurities. thegoodscentscompany.com When coupling HPLC with Mass Spectrometry (MS), phosphoric acid in the mobile phase typically needs to be replaced with formic acid for compatibility. thegoodscentscompany.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique extensively used for the identification and quantification of volatile and semi-volatile compounds like this compound in various matrices, including essential oils, plant extracts, and biological samples. thegoodscentscompany.comthegoodscentscompany.comwikidata.orgontosight.ainih.gov GC-MS analysis has been employed to identify (-)-alpha-bisabolol as a major component in chloroformic extracts of plants such as Gymnosperma glutinosum. thegoodscentscompany.com
Specific GC-MS parameters for this compound analysis have been reported. For instance, an Agilent 5975 GC-MSD system with an Innowax FSC column (60 m x 0.25 mm, 0.25 µm film thickness) and helium carrier gas (0.8 mL/min) was used with a temperature program starting at 60 °C, ramping to 220 °C, and then to 240 °C. wikidata.org The injector temperature was set at 250 °C, and mass spectra were recorded at 70 eV over a range of m/z 35 to 450. wikidata.org Another study used a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas (1 mL/min), an inlet temperature of 250 °C, and a temperature program starting at 50 °C, increasing to 210 °C. wikidata.org The ion source temperature was 230 °C, and the mass range was 30-350 amu. wikidata.org
GC-MS methods have been validated for the analysis of substances containing this compound alongside other compounds like 1,8-cineole and terpinen-4-ol, demonstrating sufficient separation efficiency, linearity (R² > 0.999), accuracy (98.3–101.60% recovery), and precision (RSD from 0.89% to 1.51%). thegoodscentscompany.comnih.gov The technique is valuable for identifying this compound and its related compounds, including this compound oxide A and this compound oxide B, through their characteristic mass spectra. wikidata.orgcenmed.com
Micro-Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (μHPLC-ESI-MS) is a hyphenated technique that combines the separation power of micro-HPLC with the sensitivity and specificity of ESI-MS. This method has been specifically developed for the determination of this compound in complex biological matrices such as human blood. ontosight.ainih.govqmclab.com The sample preparation involved hexane (B92381) extraction of blood samples, evaporation to dryness, and reconstitution in methanol (B129727) before injection onto a C18 column coupled to an ion trap mass spectrometer equipped with an ESI source. ontosight.ainih.gov The analysis was performed in positive ion, selected ion monitoring mode. ontosight.ainih.gov The μHPLC-ESI-MS method for this compound in blood reported a detection limit of 0.125 micromol/l. ontosight.ainih.gov LC-ESI-MS in general is known for its high sensitivity and specificity, making it suitable for analyzing complex mixtures and detecting trace compounds. nih.gov
Head Space-Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a technique particularly suited for the analysis of volatile and semi-volatile compounds that can be efficiently transferred into the gas phase. This method has been applied to the determination of this compound in human blood and other biological samples. ontosight.ainih.govqmclab.comnih.gov A key advantage of HS-GC-MS for such samples is the simplified preparation, which can involve simple blood dilution with water followed by heating the headspace vials to liberate the volatile components before injection into the GC-MS system. ontosight.ainih.govnih.gov The HS-GC-MS method for this compound in blood showed a detection limit of 0.13 micromol/l, comparable to that of the μHPLC-ESI-MS method. ontosight.ainih.gov HS-GC-MS is a recognized technique for quantitative analysis in various regulated industries and is routinely used for characterizing fragrances and flavors due to its ability to analyze volatile organic compounds efficiently. hznu.edu.cn
Micro-Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (μHPLC-ESI-MS)
Advanced Spectroscopic and Structural Analysis
Beyond basic quantification and characterization, advanced techniques are employed to gain deeper insights into the structural properties of this compound, particularly concerning its stereochemistry.
Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge before mass analysis. When combined with quantum chemistry (QM) calculations, IM-MS has been explored for the direct differentiation of this compound enantiomers in complex matrices like crude essential oils. wikipedia.orgwikipedia.orgfishersci.bethegoodscentscompany.comwikipedia.org This approach is particularly valuable for chiral molecules where traditional MS alone cannot distinguish between enantiomers. fishersci.be
A study utilizing IM-MS with Ag+-doped methanol revealed the presence of both (+)- and (-)-alpha-bisabolol enantiomers in an essential oil sample. wikipedia.orgwikipedia.orgfishersci.bethegoodscentscompany.comwikipedia.org Molecular simulations were used to predict the structures of the silver(I) adducts of the two enantiomers. wikipedia.orgwikipedia.orgfishersci.bethegoodscentscompany.comwikipedia.org The differentiation was achieved by observing differences in the drift time (DT) and collision cross-section (CCS) values of these enantiomeric silver adducts. fishersci.be For instance, the silver adduct of (+)-alpha-bisabolol exhibited larger DT and CCS values compared to the (-)-enantiomer adduct, allowing for their resolution. fishersci.be This demonstrates that while MS itself is chirally blind, the combination of IM-MS data with QM calculations can facilitate enantiomer differentiation in complex natural mixtures. fishersci.be It is important to note that some publications describing this specific application of IM-MS for this compound enantiomer differentiation have been retracted. wikipedia.orgfishersci.bethegoodscentscompany.com
Table 1: Summary of Analytical Techniques for this compound
| Technique | Application Area | Key Features / Findings |
| HPLC | Quantification, Characterization, Preparative Isolation | Reversed-phase C18, gradient elution, UV detection (200 nm), validated methods for essential oil, particulate systems, and plasma. fishersci.cathegoodscentscompany.comthegoodscentscompany.com |
| GC-MS | Identification, Quantification | Used for essential oils, plant extracts, biological samples; various column types and temperature programs; validated methods available. thegoodscentscompany.comthegoodscentscompany.comwikidata.orgontosight.ainih.gov |
| μHPLC-ESI-MS | Quantification in Biological Samples | Developed for human blood; hexane extraction, C18 column, ion trap MS, ESI, SIM mode; detection limit 0.125 μmol/l. ontosight.ainih.govqmclab.com |
| HS-GC-MS | Quantification of Volatile Compounds in Various Samples | Applied to blood and biological samples; simplified sample prep (dilution, heating); detection limit 0.13 μmol/l in blood. ontosight.ainih.govqmclab.comnih.gov |
| IM-MS + QM | Enantiomer Differentiation | Used for crude essential oils; separation based on ion mobility; differentiation of (+)- and (-)-enantiomers via silver adducts' CCS/DT. wikipedia.orgwikipedia.orgfishersci.bewikipedia.org |
Table 2: Selected Research Findings on Analytical Method Performance
| Method | Sample Matrix | Analyte | Detection Limit | Linearity (R²) | Accuracy (% Recovery) | Precision (RSD %) | Citation |
| HPLC-UV | Essential oil, Particulate systems | (-)-alpha-Bisabolol | 0.0005 mg/mL | 0.9999 | 100.69 ± 1.05 | ≤ 3.03 | fishersci.ca |
| HPLC-UV | Rat plasma | This compound | Not specified | Validated | Validated | Validated | thegoodscentscompany.com |
| μHPLC-ESI-MS | Human blood | This compound | 0.125 μmol/l | Not specified | Not specified | Not specified | ontosight.ainih.gov |
| HS-GC-MS | Human blood | This compound | 0.13 μmol/l | Not specified | Not specified | Not specified | ontosight.ainih.gov |
| GC-MS | Plant-based substance | (-)-alpha-Bisabolol | Not specified | > 0.999 | 98.3–101.60 | 0.89–1.51 | thegoodscentscompany.comnih.gov |
| IM-MS + Ag+ | Essential oil | (+)/(-)-alpha-Bisabolol | Not specified | Not applicable | Not applicable | Not applicable | fishersci.be |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds like this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, including their connectivity and chemical environment. This allows researchers to confirm the structure and assess the purity of this compound samples. NMR data for this compound and its metabolites, such as hydroxylated forms, have been reported, aiding in the identification of its biotransformation products. mdpi.com Predicted ¹H and ¹³C NMR spectra for this compound are also available in databases, serving as references for experimental data. np-mrd.orgnp-mrd.org
Sample Preparation and Extraction Methods for Biological Matrices
Investigating the effects of this compound in biological systems requires effective methods for its extraction and preparation from complex matrices such as cell cultures, tissues, and biological fluids. The lipophilic nature of this compound necessitates specific extraction techniques. While detailed protocols for extraction from biological matrices in the context of the specific disease models mentioned (ARDS, skin inflammation, neurodegeneration, pancreatic cancer) are not extensively detailed in the provided snippets, general principles for extracting lipophilic compounds from biological samples would apply. This typically involves liquid-liquid extraction or solid-phase extraction using appropriate solvents to isolate this compound from the biological matrix before analysis by techniques like chromatography or mass spectrometry. The successful quantification of this compound in lung tissue in a mouse model of ARDS, for example, implies the use of suitable extraction and analytical methods, such as high-performance liquid chromatography (HPLC). nih.gov The use of delivery systems like lipid-core nanocapsules can significantly increase the concentration of this compound in target tissues like the lungs, highlighting the importance of considering formulation in sample preparation for in vivo studies. nih.gov
In vitro and In vivo Assay Development and Validation
A wide array of in vitro and in vivo assays are utilized to investigate the biological activities of this compound, including its anti-inflammatory, anticancer, and neuroprotective effects.
Cell viability assays are routinely used to determine the potential cytotoxicity of this compound on various cell lines and primary cells. The Trypan Blue exclusion test is a common method where viable cells with intact cell membranes exclude the dye, while non-viable cells with damaged membranes take up the dye and appear blue. Other widely used colorimetric assays include the MTT and XTT assays, which measure metabolic activity as an indicator of cell viability. iiarjournals.orgiiarjournals.org Studies have employed XTT assays to assess this compound's cytotoxicity on cell lines such as bone marrow-derived mast cells (BMMCs), showing no significant cytotoxicity at concentrations up to 200 µM. mdpi.com MTT assays have been used to demonstrate the effectiveness of this compound in reducing viability in various cancer cell lines, including HepG2 liver cancer cells, non-small cell lung cancer (NSCLC) cells (A549), and glioma cells (C6 and U138-MG). iiarjournals.orgiiarjournals.orgmdpi.commedchemexpress.comjbuon.com For instance, this compound showed an IC₅₀ of approximately 45 µM in C6 rat glioma cells and 15 µM in A549 NSCLC cells. iiarjournals.orgiiarjournals.orgmedchemexpress.comjbuon.com Trypan blue dye exclusion test has also been used to analyze cell viability in pancreatic cancer cell lines treated with this compound derivatives. iiarjournals.org
Western blotting is a key technique for analyzing the expression levels of specific proteins involved in cellular pathways affected by this compound treatment. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and detecting target proteins using specific antibodies. Western blotting has been used to investigate the effects of this compound on signaling pathways such as MAPK and NF-κB in mast cells, showing dose-dependent attenuation of phosphorylated JNK. mdpi.com It has also been applied to study the impact of this compound on proteins related to apoptosis (Bax, Bcl-2, caspase-3, XIAP), cell cycle (cyclin E), and signaling pathways like PI3K/Akt and FAK in various cancer cell lines, including NSCLC, endometrial cancer, and pancreatic cancer. medchemexpress.comjbuon.comportlandpress.comiiarjournals.orgmedchemexpress.com For example, this compound treatment led to the downregulation of phosphorylated PI3K and Akt proteins in A549 cells. medchemexpress.comjbuon.commedchemexpress.com In endometrial cancer cells, Western blotting revealed that this compound increased caspase-3 and decreased XIAP expression, suggesting apoptosis induction via the XIAP/caspase-3 pathway. portlandpress.com
Quantifying the levels of cytokines and other inflammatory mediators is essential for evaluating the anti-inflammatory properties of this compound. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and cytokine bead arrays (CBA) are commonly used for this purpose. This compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and chemokines such as KC and MIP-2 in various in vitro and in vivo models. nih.govmdpi.comkoreamed.orgresearchgate.netresearchgate.netnih.gov For instance, ELISA has been used to measure TNF-α release from mast cells, demonstrating a significant reduction with this compound treatment. mdpi.comnih.gov In a mouse model of ARDS, this compound loaded in lipid-core nanocapsules significantly reduced lung tissue levels of MIP-2 and KC, measured via cytokine quantification methods. nih.gov Studies in rat models of neurodegeneration have also quantified inflammatory cytokines like IL-1β, IL-6, and TNF-α, showing their reduction following this compound treatment. mdpi.comfrontiersin.org
Animal models are indispensable for studying the in vivo efficacy and mechanisms of this compound in complex disease settings. Mouse models are frequently used to investigate its effects on various conditions.
ARDS Mouse Models: Mouse models of Acute Respiratory Distress Syndrome (ARDS), often induced by intranasal administration of lipopolysaccharide (LPS), have been used to evaluate the anti-inflammatory effects of this compound, particularly when delivered via nanocarriers. nih.govresearchgate.netnih.govscilit.com Studies in these models have shown that this compound loaded in lipid-core nanocapsules can reduce airway hyperreactivity, neutrophil infiltration, myeloperoxidase activity, and levels of inflammatory chemokines (KC and MIP-2) in lung tissue. nih.govresearchgate.netnih.gov
Skin Inflammation Mouse Models: Mouse models of skin inflammation, such as those induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) or 2,4-dinitrochlorobenzene (DNCB), are used to assess the topical anti-inflammatory effects of this compound. researchgate.netnih.govcapes.gov.br In these models, this compound has been shown to reduce ear thickness, ear weight, and histopathological damage in TPA-induced inflammation and ameliorate dermatitis scores and reduce mast cell infiltration in DNCB-induced atopic dermatitis-like lesions. researchgate.netnih.govcapes.gov.br
Neurodegeneration Animal Models: Animal models of neurodegeneration, including rotenone-induced rat models of Parkinson's disease, have been employed to study the neuroprotective effects of this compound. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net Research in these models has demonstrated that this compound can attenuate dopaminergic neuronal loss, improve motor function, and reduce neuroinflammation by modulating oxidative stress and inflammatory mediators like IL-1β, IL-6, and TNF-α. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net
Pancreatic Cancer Xenograft Models: Xenograft models, typically involving the inoculation of human pancreatic cancer cells into immunocompromised mice (e.g., nude mice), are used to evaluate the antitumor efficacy of this compound in vivo. iiarjournals.orgiiarjournals.orgnih.govresearchgate.net Studies using subcutaneous and peritoneal xenograft models have shown that this compound and its derivatives can inhibit tumor growth and reduce peritoneal dissemination of pancreatic cancer cells. iiarjournals.orgnih.govresearchgate.net These models allow for the assessment of tumor volume, proliferation markers (e.g., Ki-67), and the expression of proteins involved in cancer progression (e.g., Akt, FAK) in a living system. iiarjournals.orgiiarjournals.orgnih.gov
Histopathological Analysis
Histopathological analysis is a crucial technique employed in this compound research to evaluate its effects on tissue morphology and cellular changes in various experimental models. This method involves the microscopic examination of tissue samples that have been fixed, processed, sectioned, and stained, typically with Hematoxylin and Eosin (H&E). dovepress.comnih.gov By observing tissue architecture, cellular infiltration, and signs of damage or regeneration, researchers can gain insights into the in vivo efficacy and mechanisms of this compound.
Studies investigating the anti-inflammatory potential of this compound frequently utilize histopathology. For instance, in models of skin inflammation induced by agents like 12-O-tetradecanoyl-phorbol-13-acetate (TPA), histopathological examination has revealed that topical application of this compound can significantly inhibit histopathological damage in ear tissue in a dose-dependent manner. nih.govresearchgate.netbenthamdirect.comcapes.gov.br This damage often includes epidermal thickness, inflammatory cell infiltration, and other morphological alterations indicative of inflammation. nih.govmdpi.com Similarly, in studies on atopic dermatitis-like lesions in mice, histopathological analysis demonstrated that topical this compound treatment reduced epidermal thickness and inhibited mast cell infiltration in the affected skin lesions. mdpi.com
Histopathology also plays a vital role in assessing the wound healing properties of this compound. In wound healing models, histological analysis of wound tissues can evaluate parameters such as epithelialization, keratinization, collagen deposition, and the presence and type of inflammatory cells. dovepress.comresearchgate.net Research using this compound-loaded scaffolds in rat wound models, for example, employed histological studies to show accelerated tissue regeneration, evidenced by entirely grown epithelium with normal keratinization and rapid wound contraction compared to control groups. nih.govresearchgate.net Evaluation of collagen deposition using stains like Masson's trichrome can further quantify the impact of this compound on tissue remodeling during healing. dovepress.comscielo.br
Furthermore, histopathological analysis has been used to assess the protective effects of this compound in models of organ injury. In a study on paracetamol-induced liver injury in mice, histopathological examination confirmed that this compound treatment led to less cell damage and reduced inflammatory infiltrate in the liver tissue compared to the control group. rjpbcs.com This provided visual evidence supporting the biochemical markers of hepatoprotection. Histological changes reflecting inflammatory processes in lung tissue induced by lipopolysaccharide have also been assessed, showing that certain this compound formulations can attenuate tissue injury. nih.govdovepress.com
Data obtained from histopathological analysis are often presented as descriptive observations of tissue morphology or as semi-quantitative scores based on the severity of observed changes (e.g., degree of inflammation, epithelialization score). dovepress.com While not always presented in numerical tables in search snippets, the findings are critical for visually confirming and supporting the results from other analytical methods.
Molecular Docking and In Silico Studies for Protein Binding Affinity
Molecular docking and other in silico (computational) studies are powerful tools used in this compound research to predict and understand its interactions with target proteins at a molecular level. These methods provide insights into the potential binding sites, binding affinity, and types of interactions (such as hydrogen bonds, hydrophobic interactions) between this compound and biological macromolecules. dergipark.org.trhorizonepublishing.comfrontiersin.orgnih.gov This computational approach helps researchers hypothesize mechanisms of action and guide further experimental studies.
Molecular docking simulations have been widely applied to investigate the binding of this compound to proteins involved in inflammation. Studies have revealed a strong binding affinity of this compound to the active sites of pro-inflammatory proteins. nih.govresearchgate.netbenthamdirect.com For instance, molecular docking indicated that this compound may have a high affinity for JNK (c-Jun N-terminal kinase) and p65 (a subunit of NF-κB), key proteins in inflammatory signaling pathways. mdpi.com Specifically, interactions with residues like GLU-109 of JNK have been predicted. mdpi.com this compound has also shown strong binding affinity for the PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) binding site, suggesting it may influence NF-κB signaling by promoting PPAR-γ activation. mdpi.comnih.gov
Beyond inflammation, molecular docking has explored this compound's potential interactions with a variety of other protein targets. In the context of neuroprotection, docking studies have investigated its binding to receptors like TRPA1 and TRPV1, suggesting possible antagonism. frontiersin.org Interactions with the 5-HT3 receptor and type 3 muscarinic receptors have also been observed in computational studies related to antinociceptive activity. frontiersin.org
Molecular docking is also used to explore this compound's potential against specific diseases by targeting relevant proteins. For example, in silico studies have investigated the interaction between this compound and bcl-2 family proteins, which are involved in apoptosis, suggesting its potential in targeting conditions like glioblastoma. dergipark.org.tr These studies predict high binding affinity to these proteins. dergipark.org.tr Furthermore, computational studies have explored this compound's interaction with neprilysin, an enzyme involved in the degradation of beta-amyloid aggregates, suggesting a possible anti-amyloidogenic pathway relevant to Alzheimer's disease. mdpi.com In the cardiovascular context, in silico investigations have predicted this compound's ability to interact with receptors such as alpha-glucosidase, angiotensin-converting enzymes, beta-2 adrenergic receptor, and HMG-CoA reductase, among others. nih.govmdpi.com
Binding affinities are typically reported as docking scores or binding energies (e.g., in kcal/mol), with lower values indicating stronger predicted binding.
Table 1: Predicted Binding Affinities of this compound to Selected Proteins (Examples from Literature)
| Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
| JNK | -6.3 | mdpi.com |
| p65 (NF-κB subunit) | -3.3 | mdpi.com |
| PPAR-γ | -7.4 | mdpi.comnih.gov |
| Anti-bacterial protein (3WGN.pdb) | -7.01 | horizonepublishing.comhorizonepublishing.com |
| Anti-fungal protein (1IYL.pdb) | -8.15 | horizonepublishing.comhorizonepublishing.com |
| Anti-oxidant protein (3MNG.pdb) | -7.82 | horizonepublishing.comhorizonepublishing.com |
| Anti-inflammatory protein (1CX2.pdb) | -7.71 | horizonepublishing.comhorizonepublishing.com |
| Acetylcholinesterase (AChE) | -7.289 | nih.gov |
Note: This table presents examples of predicted binding affinities reported in the literature and is not exhaustive. The specific protein structures used (e.g., PDB IDs) and docking software can influence the results.
In silico studies also encompass virtual screening and the prediction of bioactivity scores, which can indicate the likelihood of a compound interacting with certain classes of targets, such as proteases or G protein-coupled receptors (GPCRs). mdpi.com While these predictions offer valuable preliminary data and mechanistic hypotheses, they are typically followed by in vitro and in vivo experiments to validate the predicted interactions and biological effects.
Pharmacokinetics and Drug Delivery Research of Alpha Bisabolol
Pharmacokinetic Profiles and Parameters
Studies investigating the pharmacokinetics of alpha-bisabolol provide insights into how the compound is absorbed, distributed, metabolized, and excreted by the body. While comprehensive human pharmacokinetic data is limited, animal studies and in silico predictions offer valuable information.
Absorption and Distribution
Animal studies have indicated that this compound is well absorbed following dermal exposure. drugbank.comcir-safety.org In nude mice, approximately half of the radioactivity was found in the skin 5 hours after topical application of 14C-labelled levomenol, with the other half detected in tissues and organs. drugbank.com Analysis of horizontal skin slices by cryotome and autoradiography showed rapid penetration into the skin, with the substance distributed from the outermost to the innermost areas after 5 hours. drugbank.com
In silico studies predict high gastrointestinal (GI) absorption for this compound. horizonepublishing.comresearchgate.net Its high lipophilicity, indicated by a Log Po/w (iLogP) of 3.46, contributes to its predicted good intestinal absorption with no predicted interaction with P-glycoprotein (p-gp). horizonepublishing.comresearchgate.net The predicted topological surface area (TPSA) of 20.03 Ų or >30 Ų also suggests good brain penetration. horizonepublishing.comresearchgate.net
Lipid-core nanocapsules (LNCs) have been shown to increase the concentration of this compound in lung tissue in a mouse model, suggesting that nanoencapsulation can enhance delivery to specific tissues. nih.gov This increased tissue concentration might be partly attributed to the enhanced permeability and retention (EPR) effect in the presence of inflammation. nih.gov
Clearance and Half-life
Specific quantitative data on the clearance rate and half-life of this compound in vivo is not extensively detailed in the provided search results. However, a pharmacokinetic pilot study using a nanoemulsion formulation for intravenous injection in rats indicated that this compound tends to persist in the body, based on observed pharmacokinetic parameters such as volume of distribution, clearance, and half-life. researchgate.netnih.gov Further research is needed for a complete understanding of its clearance and half-life profiles.
Quantitation in Biological Fluids (e.g., plasma, blood, urine, feces, tissue homogenates)
Several analytical methods have been developed and validated for the quantitation of this compound in various biological matrices.
Two different methods have been reported for analyzing this compound in human blood: micro-liquid chromatography-electrospray ionisation-mass spectrometry (µHPLC-ESI-MS) and head space-gas chromatography-mass spectrometry (HS-GC-MS). nih.govresearchgate.net For µHPLC-ESI-MS, this compound was extracted from spiked human blood samples with hexane (B92381), evaporated, reconstituted with methanol (B129727), and injected into a C18 column connected to an ion trap mass spectrometer. nih.govresearchgate.net The detection limit in blood for this method was 0.125 µmol/l. nih.govresearchgate.net The HS-GC-MS method involved diluting blood samples with water and heating the headspace vials before automatic injection. nih.govresearchgate.net The detection limit for HS-GC-MS was similar, at 0.13 µmol/l. nih.govresearchgate.net Successful tests were performed to measure this compound using the HS-GC-MS method in different biological samples (blood, urine, feces, tissue homogenates) from rats treated with chamomile essential oil. nih.govresearchgate.net
A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection has been developed and validated for quantifying this compound in rat plasma. researchgate.netnih.gov This method utilized acetonitrile (B52724) and ultrapure water (80:20, v/v) as the mobile phase with a flow rate of 1 ml/min, and was validated across concentrations ranging from 29.625 to 465 µg/ml. researchgate.netnih.gov The method demonstrated precision, accuracy, sensitivity, and linearity for determining this compound in rat plasma. researchgate.netnih.gov
HPLC with UV-Vis detection at 207 nm has also been used to quantify this compound in lung tissue homogenates in mice treated with this compound-loaded LNCs. nih.gov The method involved extracting the drug from lung tissue with acetonitrile, centrifugation, filtration, and injection into an HPLC system with a C18 column. nih.gov Linear calibration curves were obtained in the range of 2.00–25.00 µg/mL with correlation coefficients >0.99, and the limit of quantification was 2.00 µg/mL. nih.gov
Gas chromatography-mass spectrometry (GC-MS) using a non-chiral column has been employed to quantify (-)-α-bisabolol in different plant tissues. frontiersin.org Quantification was performed using an external calibration curve. frontiersin.org
Spectrophotometry at 208 nm has been used to determine the efficiency of this compound incorporation into chitosan-guar gum membranes by quantifying the compound remaining in the incubation solution. scielo.br
Drug Delivery Systems and Formulations for this compound
Due to its lipophilicity and low aqueous solubility, this compound is often formulated into drug delivery systems to improve its solubility, stability, and bioavailability, particularly for applications requiring systemic circulation or enhanced tissue penetration. mdpi.commdpi.com
Nanoemulsions
Nanoemulsions are heterogeneous metastable drug delivery systems where a liquid is dispersed as nanometric droplets in another liquid phase, stabilized by an emulsifying system. mdpi.com They can enhance the bioavailability of lipophilic substances and sustain the release of active compounds. mdpi.commdpi.com
This compound has been formulated into Self Nanoemulsifying Drug Delivery Systems (SNEDDS), which are anhydrous preconcentrates that form nanoemulsions upon contact with aqueous media. researcher.lifeinnovareacademics.inresearchgate.netresearchgate.net SNEDDS formulations aim to protect this compound from oxidation and improve its penetration, particularly for dermal applications. researcher.lifeinnovareacademics.inresearchgate.netresearchgate.net Studies have optimized SNEDDS formulations for this compound, evaluating parameters such as dispersibility, particle size, polydispersity index (PDI), and zeta potential. innovareacademics.inresearchgate.netresearchgate.net One optimized SNEDDS formula for this compound resulted in a clear nanoemulsion with a particle size of 16.74 nm, a PDI of 0.121, and a zeta potential of -18.7 mV, demonstrating good stability. innovareacademics.inresearchgate.netresearchgate.net
Nanoemulsions containing this compound in the oil phase, along with other oils like sunflower and rosehip oils, have been developed. mdpi.com These nanoemulsions, stabilized by synthetic emulsifiers and/or phospholipids, showed average droplet sizes ranging between 304 and 403 nm with PDI values mostly below 0.3, indicating narrow size distributions. mdpi.com Such formulations have shown potential for targeting delivery to different skin layers. mdpi.com
A nanoemulsion formulation for intravenous injection of this compound in rats has been developed and validated for pharmacokinetic studies. researchgate.netnih.gov This nanoemulsion was assessed through dynamic light scattering and proved suitable for intravenous administration. researchgate.netnih.gov
Lipid-Core Nanocapsules (LNCs)
Lipid-core nanocapsules (LNCs) are core-shell nanostructures where a lipidic core is surrounded by a polymer shell, designed to encapsulate poorly water-soluble drugs. researchgate.net They act as diffusional barriers, controlling the release of the encapsulated compound. researchgate.net
This compound has been successfully encapsulated into LNCs to improve its biological application, particularly for oral administration. nih.govnih.gov this compound-loaded LNCs (α-bis-LNCs) have been prepared by interfacial deposition of poly(ε-caprolactone). nih.govnih.gov These α-bis-LNCs showed a hydrodynamic mean diameter of approximately 160-168 nm, a PDI of around 0.10-0.11, and a zeta potential of approximately -8 mV, with high encapsulation efficiency (around 99.78%). nih.gov
Studies have shown that encapsulation in LNCs significantly increases the concentration of this compound in lung tissue after oral administration in mice, compared to free this compound. nih.govnih.gov This enhanced delivery to the target tissue contributes to the improved pharmacological effects observed with the LNC formulation. nih.govnih.gov Nanoencapsulation in LNCs is hypothesized to increase the half-life of lipophilic drugs, primarily through gradual and sustained release. nih.gov
LNC formulations containing this compound have also been developed for potential applications in cancer therapy, such as glioblastoma. semanticscholar.org These formulations can be further modified, for example, by coating with chitosan (B1678972) and functionalizing with peptides, to enhance targeting and cellular uptake. semanticscholar.org
Nanoparticles (e.g., polyglyceryl-4 caprate nanoparticles)
Nanoparticle formulations have been developed to address the water-insolubility and stability issues of this compound, thereby facilitating its utilization in various applications. This compound-loaded polyglyceryl-4 caprate nanoparticles (ABS@NPs) have been fabricated using encapsulation methods to improve aqueous stability and loading. researchgate.netmdpi.comnih.gov These nanoparticles have demonstrated improved long-term stability in water, maintaining particle size and polydispersity index (PDI) over extended periods. nih.gov For instance, ABS@NPs with ABS concentrations up to 10 wt% showed stability for up to 112 days with particle sizes generally below 300 nm and PDI values below 0.3. nih.gov
Studies have shown that this compound incorporated into lipid-core nanocapsules (LNCs) can lead to a significant increase in its concentration in lung tissue following oral administration in mice, compared to free this compound. dovepress.comnih.gov This enhanced delivery to the target tissue suggests that nanoencapsulation can improve the bioavailability of this compound. dovepress.comnih.gov PLGA nanoparticles have also been explored for co-delivery of this compound with other compounds, demonstrating high encapsulation efficiency and controlled release. nih.gov
Data on Nanoparticle Characteristics:
| Nanoparticle Type | This compound Concentration | Particle Size | PDI | Zeta Potential | Stability Observation | Source |
| Polyglyceryl-4 caprate nanoparticles | 10 wt% | ≤ 300 nm (initial) | ≤ 0.3 (initial) | Not specified | Stable for up to 112 days in DIW at 25 °C | nih.gov |
| Lipid-core nanocapsules | Not specified | 160 ± 10 nm | 0.10 ± 0.06 | -8.1 ± 1.0 mV | Macroscopically homogeneous and stable after preparation | nih.gov |
| PLGA nanoparticles (co-delivered) | Not specified | 189.3 ± 5 nm (DLS) | Monodisperse | Not specified | Efficient encapsulation, controlled release | nih.gov |
| Polyglyceryl-4 caprate (Kim et al.) | Up to 10% w/w | > 200 nm | Not specified | -14.48 ± 0.92 mV | Not specified | researchgate.net |
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) represent another approach to enhance the solubility and permeability of lipophilic compounds like this compound. researchgate.netmdpi.com SNEDDS are anhydrous mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon contact with aqueous media. researchgate.netnih.gov
Research has focused on formulating this compound into SNEDDS gels, particularly for topical applications, to improve its stability against oxidation and enhance its penetration into the skin layers. researchgate.netinnovareacademics.in Optimized SNEDDS formulations for this compound have been characterized by parameters such as percent transmittance, emulsification time, particle size, PDI, and zeta potential. researchgate.netinnovareacademics.in For example, one optimized SNEDDS formula showed a high percent transmittance (99.44 ± 0.04%), rapid emulsification time (29.64 ± 0.09 seconds), small particle size (16.74 nm), and low PDI (0.121), indicating the formation of a clear and homogeneous nanoemulsion. researchgate.netinnovareacademics.in These systems have also demonstrated good physical stability. researchgate.netinnovareacademics.in
Data on SNEDDS Characteristics:
| Formulation Type | Oil Phase | Surfactant | Co-surfactant | Ratio (Oil:Surfactant:Co-surfactant) | Percent Transmittance | Emulsification Time | Particle Size | PDI | Zeta Potential | Stability | Source |
| This compound SNEDDS gel | Virgin Coconut Oil | Alkamuls® CRH 40 | PEG 400 | 0.5:8:1 | 99.44 ± 0.04% | 29.64 ± 0.09 sec | 16.74 nm | 0.121 | -18.7 mV | Good | researchgate.netinnovareacademics.in |
Micellar Solutions
Micellar solutions utilize surfactants to solubilize poorly water-soluble substances like this compound by incorporating them into micelles. mdpi.com This technique is relevant for preparing aqueous dispersions of lipophilic ingredients for cosmetic and pharmaceutical purposes. mdpi.com
Studies have investigated the solubilization capacity of polymeric micellar solutions, such as those based on Poloxamer 407, for this compound. mdpi.com The method of preparation, such as the film-hydration technique, can influence the solubilization capacity and the characteristics of the resulting micellar nano-carriers, affecting their size distribution, hydrodynamic size, and physical stability. mdpi.com An optimized composition using 1% this compound in a 5% Poloxamer 407 micellar solution prepared by the film-hydration technique resulted in micellar nano-carriers ranging from 29.02 to 116.5 nm and demonstrated good physical stability. mdpi.com
Data on Micellar Solution Characteristics:
| Surfactant | Surfactant Concentration | This compound Concentration | Preparation Method | Micelle Size Range | Physical Stability | Source |
| Poloxamer 407 | 5% | 1% | Film-hydration | 29.02 to 116.5 nm | Good | mdpi.com |
Polymeric Membranes (e.g., PCL, Chitosan/Guar Gum)
Polymeric membranes have been explored as potential delivery systems for this compound, particularly in applications like wound dressings, where controlled release is desired. scite.airesearchgate.netscielo.br Hydrophobic polymers like polycaprolactone (B3415563) (PCL) and hydrophilic polymers such as chitosan/guar gum (Ch-G) have been used to fabricate these membranes. scite.airesearchgate.netscielo.br
Research has shown that this compound can be incorporated into both PCL and Ch-G membranes. scite.airesearchgate.net The incorporation efficiency can vary depending on the membrane material, with Ch-G membranes achieving a maximum of approximately 18% (1 gram of this compound per gram of membrane) and PCL membranes retaining all of the added compound (0.2 gram per gram of membrane) in one study. scite.airesearchgate.net The release kinetics of this compound from these membranes in phosphate-buffered saline have been reported as relatively slow, with around 6% release from PCL and 24% release from Ch-G membranes after 120 hours at equivalent initial this compound/membrane ratios. scite.airesearchgate.net These extended release periods are considered advantageous for applications requiring sustained delivery. scite.airesearchgate.net
Data on Polymeric Membrane Characteristics and Release:
| Membrane Type | Polymer Composition | Incorporation Efficiency (max) | Release after 120 hours (in PBS) | Source |
| Hydrophobic Membrane | Polycaprolactone (PCL) | 0.2 g/g membrane | ~6% | scite.airesearchgate.net |
| Hydrophilic Membrane | Chitosan/Guar Gum (Ch-G) | ~18% (1 g/g membrane) | ~24% | scite.airesearchgate.net |
Enhanced Permeation Studies (e.g., transdermal, transmucosal)
This compound has been investigated for its potential as a permeation enhancer to improve the delivery of other active compounds across biological barriers, including the skin and mucosal membranes. nanu-skincare.comnih.govijbpas.commdpi.comregimenlab.com Its ability to enhance transdermal drug permeation has been attributed to mechanisms such as increasing the fluidity of the stratum corneum lipids. regimenlab.comnih.gov
Studies have reported that this compound can significantly increase the permeation of certain hydrophilic drugs through the skin. nih.govmdpi.com For instance, pretreatment with this compound has been shown to increase the permeation flux, diffusion coefficient, and permeation coefficient of propranolol (B1214883) hydrochloride through excised human skin. nih.govmdpi.com Topical formulations containing this compound in a nanoemulsion have also demonstrated enhanced skin penetration of this compound itself in intact and burned skin models compared to an oily control solution. eurekaselect.com
However, the efficacy of this compound as a permeation enhancer can be specific to the drug and the administration site. nih.gov In studies evaluating its effect on the transmucosal permeation of hydrophilic local anesthetics (prilocaine hydrochloride and lidocaine (B1675312) hydrochloride) from buccal films, this compound significantly decreased, rather than enhanced, the permeation fluxes, permeability coefficients, and retentions through porcine esophageal epithelium. nih.govmdpi.comresearchgate.net This suggests that while this compound can be an effective permeation enhancer in some contexts, its effect is not universal and depends on the specific formulation and biological barrier.
Data on Permeation Enhancement:
| Barrier Type | Co-administered Drug | This compound Effect on Permeation | Specific Findings | Source |
| Excised Human Skin | Propranolol Hydrochloride | Enhanced | Increased permeation flux, diffusion coefficient, and permeation coefficient. | nih.govmdpi.com |
| Intact Skin (Model) | This compound (in nanoemulsion) | Enhanced | 3.7-fold increase in penetration compared to oily control. | eurekaselect.com |
| Burned Skin (Model) | This compound (in nanoemulsion) | Enhanced | 1.7-fold (hot water burn) and 2.3-fold (hot plate burn) increase in penetration compared to oily control. | eurekaselect.com |
| Porcine Buccal Mucosa | Prilocaine Hydrochloride, Lidocaine Hydrochloride | Decreased | Decreased permeation fluxes (five-fold), permeability coefficients (seven-fold), and retentions (two-fold). | nih.govmdpi.comresearchgate.net |
| Nasal Mucosa (Ex Vivo) | Levodopa (B1675098) | Enhanced | Higher drug permeation rate (Jss) compared to formulation without this compound. | mu-varna.bg |
This compound has also shown permeation-enhancing properties in transmucosal delivery through nasal mucosa, increasing the permeation rate of levodopa in an ex vivo study. mu-varna.bg This effect is believed to be related to this compound's mechanism of increasing the fluidity of membrane lipids. mu-varna.bg
Safety and Toxicological Research Perspectives of Alpha Bisabolol
General Toxicity Assessments
General toxicity assessments of alpha-Bisabolol have been conducted using both in vitro and in vivo models to understand its potential for causing harm.
In Vitro Toxicity (e.g., human blood peripheral mononuclear and red cells)
In vitro studies have investigated the effects of this compound on human blood cells. Evaluation of (-)-α-Bisabolol toxicity in human blood peripheral mononuclear and red cells indicated that it reduced cellular viability. ibict.brresearchgate.net Nuclear damage and hemolytic activity were also observed, but only when the cells were exposed to high concentrations of the compound. ibict.br
In Vivo Toxicity in Animal Models (e.g., Drosophila melanogaster, rats, dogs, rhesus monkeys, guinea pigs)
In vivo toxicity studies have utilized a range of animal models. Acute oral toxicity studies in mice and rats have reported LD50 values of approximately 15.1 mL/kg and 14.9-15.6 mL/kg, respectively. researchgate.netmdpi.comnih.govresearchgate.net Symptoms such as sedation, ataxia, dyspnea, apathy, and ruffled fur were noted when these doses were exceeded. mdpi.comnih.gov
Short-term oral exposure in rats has been associated with inflammatory changes in organs including the liver, trachea, spleen, thymus, and stomach. cir-safety.org A similar study conducted using dogs observed a significant increase in liver weight relative to body weight and reduced body weight. cir-safety.org Data on acute toxicity values in dogs and rhesus monkeys could not be determined in one review. cir-safety.org
A 28-day dermal toxicity study in rats determined a no-observable adverse effect level (NOAEL) of 200 mg/kg/day. cir-safety.orgscielo.br This study involved the application of a solution containing 4% this compound with 87.5% purity. scielo.br Dermal photosensitization studies conducted with guinea pigs yielded negative results. cir-safety.orgscielo.br Evaluation of (-)-α-Bisabolol toxicity in Drosophila melanogaster did not demonstrate toxicity in this model. ibict.brresearchgate.net
No-Observed Adverse Effect Levels (NOAEL)
Based on a 28-day dermal toxicity study in rats, the NOAEL for this compound was determined to be 200 mg/kg/day. nih.govcir-safety.orgscielo.breuropa.eu In developmental toxicity studies involving oral administration of (-)-alpha-Bisabolol (B1239774) to rats and rabbits, the observed NOAEL was set at 1.0 mL/kg body weight/d, which is equivalent to approximately 930 mg/kg body weight/d. europa.eu
Here is a summary of some general toxicity findings:
| Study Type | Model Organism | Route of Administration | Key Finding | Reference |
| Acute Toxicity (LD50) | Mice | Oral | ~15.1 mL/kg | researchgate.netmdpi.comnih.govresearchgate.net |
| Acute Toxicity (LD50) | Rats | Oral | ~14.9-15.6 mL/kg | researchgate.netmdpi.comnih.govresearchgate.net |
| Sub-chronic Toxicity | Rats (28 days) | Dermal | NOAEL: 200 mg/kg/day | nih.govcir-safety.orgscielo.breuropa.eu |
| Short-term Toxicity | Rats | Oral | Inflammatory changes in organs | cir-safety.org |
| Short-term Toxicity | Dogs | Oral | Increased liver weight, reduced body weight | cir-safety.org |
| Photosensitization | Guinea pigs | Dermal | Negative | cir-safety.orgscielo.br |
| General Toxicity | Drosophila melanogaster | - | No toxicity observed | ibict.brresearchgate.net |
Reproductive and Developmental Toxicity
Research has addressed the potential of this compound to affect reproduction and development. Bisabolol was reported as not teratogenic in an oral dose study conducted in rats. cir-safety.org According to the Cosmetic Ingredient Review (CIR) Expert Panel, this compound did not produce reproductive or developmental toxicity. cosmeticsinfo.org While one review mentioned slight developmental and maternal toxicity in mammals, including reductions in body weight gains and the number of live fetuses researchgate.net, other developmental toxicity studies in rats and rabbits indicated that adverse effects on prenatal development were only observed at doses that were also toxic to the dams and were well above standard guideline limits. These effects were considered secondary to maternal stress, and no teratogenic potential was noted at any of the tested dose levels. europa.eu A more recent study also reported that this compound showed negative effects in triggering reproductive or developmental toxicity in rats. nih.gov
Immunosuppressive Activity Considerations
Considerations regarding the immunosuppressive activity of this compound have been explored in research. Some studies suggest that this compound might induce immune suppression. researchgate.netdergipark.org.trnih.gov In vitro research indicated that it drastically dampened peripheral blood lymphocyte proliferation induced by phytohemoagglutinin (PHA) and enhanced the production of tumor growth factor-beta 1 (TGF-β1) on keratinocytes. nih.govresearchgate.net However, the same study noted that this compound did not alter the activity of monocytes and dendritic cells. nih.gov While it might induce immune suppression, it does not appear to affect the ability of dendritic cells to produce IL-12p70. nih.gov
Regulatory Status and Safety Assessments (e.g., USFDA GRAS, CIR Expert Panel)
This compound has been subject to safety assessments by various regulatory bodies and expert panels, contributing to its use in different consumer products. The compound is recognized for its low toxicity, which has facilitated its acceptance in food and cosmetic applications. nih.govnih.gov
The United States Food and Drug Administration (USFDA) has recognized this compound as 'Generally Recognized as Safe (GRAS)' for human use and consumption, particularly as a flavoring agent or adjuvant. nih.govnih.govfda.govnanu-skincare.comulprospector.com This status is based on the evaluation of available safety data. German chamomile (Matricaria recutita), a natural source of this compound, is also included on the FDA's list of GRAS essential oils, oleoresins, and natural extractives. cosmeticsinfo.orgatamanchemicals.comspecialchem.com
The Cosmetic Ingredient Review (CIR) Expert Panel has also assessed the safety of Bisabolol (referring to this compound) for use in cosmetics and personal care products. cosmeticsinfo.orgatamanchemicals.comspecialchem.commendeley.comcir-safety.org In their safety assessment, the CIR Expert Panel evaluated scientific data, including oral and dermal toxicity, genotoxicity, reproductive/developmental toxicity, sensitization, and photosensitization studies. cosmeticsinfo.orgmendeley.comcir-safety.org Based on the available data, the Panel concluded that Bisabolol is safe as used in cosmetic formulations. cosmeticsinfo.orgatamanchemicals.comspecialchem.commendeley.comcir-safety.org
The Flavor and Extract Manufacturers Association (FEMA) has also established expert panels to evaluate flavoring substances, and this compound has been assigned FEMA number 4666, further supporting its status as a flavoring agent. fda.govulprospector.comnih.govisobionics.com
While determined to be safe for its intended uses, the CIR Expert Panel noted that Bisabolol might increase the skin penetration of other ingredients in cosmetic formulations. cosmeticsinfo.orgcir-safety.org This aspect is considered during the formulation of cosmetic products containing this compound.
The regulatory landscape for this compound reflects its favorable safety profile based on available scientific evidence, leading to its acceptance for use in food and cosmetic industries under specific conditions and concentrations.
Regulatory Status and Safety Assessments Overview
| Assessment Body / Status | Scope of Assessment | Key Finding / Status | Relevant Citations |
| USFDA GRAS | Food Additive/Flavoring Agent | Generally Recognized as Safe for human use and consumption. | nih.govnih.govfda.govnanu-skincare.comulprospector.com |
| CIR Expert Panel | Cosmetic Ingredient | Safe as used in cosmetic formulations. | cosmeticsinfo.orgatamanchemicals.comspecialchem.commendeley.comcir-safety.org |
| FEMA GRAS | Flavoring Agent | Evaluated and assigned FEMA number 4666, supporting GRAS status for flavoring use. | fda.govulprospector.comnih.govisobionics.com |
Selected Research Findings Considered in Safety Assessments
| Study Type | Species | Key Outcome / Finding | Relevant Citations |
| Dermal Toxicity (28-day) | Rat | NOAEL of 200 mg/kg/day observed. | mendeley.comcir-safety.org |
| Genotoxicity | Bacterial and Mammalian | Negative results in tests. | cosmeticsinfo.orgmendeley.com |
| Reproductive/Developmental Toxicity | Rat | Did not produce reproductive or developmental toxicity. | cosmeticsinfo.orgmendeley.com |
| Skin Penetration | Cadaver Skin | Demonstrated ability to enhance penetration of other substances in vitro. | mendeley.comcir-safety.org |
Future Directions and Translational Research in Alpha Bisabolol
Elucidation of Novel Molecular Targets
Understanding the precise molecular targets of alpha-Bisabolol is crucial for unlocking its full therapeutic potential and developing targeted therapies. Research indicates that this compound influences various signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Studies suggest that this compound may exert its anti-inflammatory effects by reducing levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, iNOS, and COX-2, and by suppressing the activation of signaling pathways like ERK1/2, JNK, NF-κB, and p38. researchgate.netresearchgate.net In the context of atopic dermatitis, this compound has been shown to inhibit the activation of JNK and NF-κB in mast cells. mdpi.com
In cancer research, this compound has been observed to induce mitochondria-mediated apoptosis in cancer cells. frontiersin.org It is thought to be preferentially incorporated into malignant cells and interact with proteins like Bid. frontiersin.org Furthermore, research on novel this compound derivatives has indicated that they can strongly suppress AKT expression, suggesting AKT as a potential key regulator of their anticancer effects, particularly in pancreatic cancer. iiarjournals.orgiiarjournals.org Another potential target identified through in silico studies is the bcl-2 family of proteins, particularly for this compound oxide B, a derivative, in the context of glioblastoma. dergipark.org.tr
Targeting efflux pumps in bacteria is another area of investigation. This compound has demonstrated the ability to potentiate the action of antibiotics like tetracycline (B611298) and norfloxacin (B1679917) by inhibiting efflux pumps such as TetK and NorA in Staphylococcus aureus strains, although the exact mechanisms of interaction with these pumps require further study. mdpi.com
Further research is needed to fully characterize the specific binding sites and downstream effects of this compound and its metabolites on these and potentially other novel molecular targets. Elucidating the catabolic process of this compound can also inform its applications in pharmaceuticals and cosmetics, as understanding how it is metabolized can help in enhancing its stability and bioavailability. ontosight.ai
Development of this compound Derivatives for Enhanced Efficacy and Selectivity
The development of this compound derivatives is a promising strategy to enhance its therapeutic properties, including efficacy, selectivity, and pharmacokinetic profiles. Modifications to the this compound structure can lead to compounds with improved potency against specific targets or better absorption, distribution, metabolism, and excretion (ADME) characteristics.
Microbial transformation is being explored as a method to produce new and more polar derivatives of this compound, which could potentially have enhanced biological activities and improved water solubility compared to the parent compound. mdpi.com For instance, hydroxylation of (-)-alpha-Bisabolol (B1239774) using microorganisms like Absidia coerulea has yielded several new and known hydroxylated metabolites with increased aqueous solubility. mdpi.com
Glycosidation of this compound has also been investigated to improve its physicochemical and pharmacokinetic properties, particularly its water solubility and ability to cross biological barriers like the blood-brain barrier. researchgate.netjst.go.jp Studies on glycosidic this compound derivatives have shown that some analogues, such as this compound alpha-L-rhamnopyranoside, exhibit enhanced cytotoxicity against cancer cell lines compared to this compound itself. researchgate.net
Research on novel this compound derivatives has demonstrated promising anticancer effects. For example, a specific derivative (this compound derivative 5) showed stronger inhibition of xenograft tumor growth and induced greater apoptosis in pancreatic cancer cell lines than this compound. iiarjournals.orgiiarjournals.org This suggests that structural modifications can lead to derivatives with superior therapeutic potential.
Further research is needed to synthesize and evaluate a wider range of this compound derivatives, focusing on structure-activity relationships to design compounds with optimized efficacy, selectivity for specific molecular targets, and favorable pharmaceutical properties.
Combination Therapies and Synergistic Effects
Exploring the potential for this compound to act synergistically with existing therapeutic agents is a key area of future research. Combination therapies could allow for lower doses of conventional drugs, potentially reducing toxicity and overcoming drug resistance.
Studies have shown that this compound can exhibit synergistic effects when combined with other compounds. For example, in preclinical models of BCR-ABL+ leukemia, this compound demonstrated synergism with tyrosine kinase inhibitors (TKIs) like imatinib (B729) and nilotinib (B1678881), enhancing their apoptotic effects and allowing for a significant reduction in the required doses of the TKIs. researchgate.netplos.org
This compound has also shown synergistic activity in combination with antibiotics against bacterial strains. When tested at subinhibitory concentrations, this compound potentiated the action of tetracycline and norfloxacin against Staphylococcus aureus strains carrying efflux pumps. mdpi.com
In the context of pain and inflammation, this compound has been reported to have a synergistic effect in reducing nociception, inflammation, and gastric injury when co-administered with diclofenac, a nonsteroidal anti-inflammatory drug (NSAID). mdpi.comnih.gov This suggests that combining this compound with NSAIDs could offer a safer therapeutic alternative with reduced gastric side effects. nih.gov
Future research should focus on identifying other potential drug combinations where this compound can exert synergistic effects. This involves in vitro and in vivo studies to evaluate the combined effects of this compound with various classes of drugs for different conditions, including cancer, infectious diseases, and inflammatory disorders.
Advanced In Vitro Models and Organ-on-a-Chip Systems
The increasing complexity of understanding biological systems and predicting drug responses necessitates the use of advanced in vitro models that can better recapitulate the in vivo environment. Organ-on-a-chip (OOC) systems represent a significant advancement in this area.
Traditional two-dimensional (2D) cell cultures often fail to replicate the intricate microenvironment and physiological processes of organs and tissues. mdpi.commdpi.com Advanced in vitro models, including three-dimensional (3D) cultures and OOC systems, offer a more physiologically relevant platform for research. mdpi.comdynamic42.com
OOC technology utilizes microfluidic devices to create continuously perfused chambers with living cells structured to mimic the architecture and function of specific organs. mdpi.comnih.gov These systems can replicate key organ functions, facilitate cell-to-cell communication, and allow for real-time analysis of cellular activities in a more in vivo-like context. mdpi.com
Applying OOC technology to this compound research could provide valuable insights into its absorption, metabolism, distribution, and effects on specific organs or tissues in a more accurate manner than conventional methods. For example, liver-on-a-chip systems could be used to study the metabolism of this compound and its potential interactions with liver cells. mdpi.com Similarly, models mimicking the skin or other relevant tissues could be used to assess its permeability and effects in a dynamic environment.
While OOC technology offers significant advantages, challenges remain in achieving standardization and widespread implementation. mdpi.comresearchgate.net However, the potential of these advanced models to improve the predictability of preclinical studies and reduce reliance on animal testing makes them a crucial tool for future this compound research. mdpi.comdynamic42.comnih.gov
Clinical Translation Potential and Necessary Preclinical Data
Translating the promising preclinical findings of this compound into clinical applications requires rigorous evaluation and the generation of comprehensive preclinical data. While this compound is already used in cosmetics and some traditional medicines, its potential as a pharmaceutical agent for various conditions necessitates further investigation. mdpi.comstraitsresearch.com
Preclinical studies have demonstrated a range of pharmacological properties for this compound, including anticancer, antinociceptive, neuroprotective, cardioprotective, and antimicrobial effects, primarily in cell lines and animal models. mdpi.comnih.govresearchgate.net For example, studies have shown its activity against acute leukemia cells and its potential in reducing tumor incidence in breast cancer models. mdpi.com It has also shown promise in addressing neurodegenerative conditions by mitigating oxidative stress and inflammation in neuronal cells and protecting against β-amyloid aggregation. mdpi.comnih.gov
Before this compound can be widely used clinically for therapeutic purposes, more extensive preclinical data are needed to establish its efficacy and safety profile for specific indications. This includes detailed pharmacokinetic and pharmacodynamic studies, long-term toxicity assessments, and investigations into potential drug interactions. While regulatory bodies like the USFDA have considered this compound safe for use in cosmetics and as a food additive due to its low toxicity, its use as a pharmaceutical agent requires a higher level of scrutiny and specific data for each intended therapeutic application. mdpi.comnih.gov
The promising results from studies on combination therapies, such as the synergistic effects with TKIs in leukemia models, highlight the potential for this compound to be used as an adjuvant therapy. researchgate.netplos.org However, clinical trials are necessary to confirm these synergistic effects and evaluate the safety and efficacy of such combinations in human patients.
Addressing Challenges in Bioavailability and Stability for Pharmaceutical Applications
Despite its promising biological activities, the lipophilic nature and poor water solubility of this compound present significant challenges for its formulation and delivery in pharmaceutical applications, impacting its bioavailability and stability. mdpi.commdpi.comresearchgate.netmdpi.com
This compound is an oily liquid with negligible solubility in water. mdpi.com This poor water solubility limits its utilization in aqueous-based formulations and can result in low absorption and bioavailability when administered orally or intravenously. mdpi.commdpi.comresearchgate.net Furthermore, this compound is easily oxidizable, forming bisabolol oxides A and B, which can affect its stability and potentially alter its biological activity. mdpi.comnih.gov
Addressing these challenges is crucial for developing effective this compound-based pharmaceuticals. Various formulation strategies are being explored to improve its solubility, stability, and delivery. Nanoencapsulation techniques, such as the use of lipid-core nanocapsules, have shown promise in improving the stability and bioavailability of this compound. nih.gov Studies have demonstrated that this compound loaded into lipid-core nanocapsules resulted in higher concentrations in target tissues, such as lung tissue, compared to free this compound. nih.gov Nanoparticles fabricated using methods like encapsulation have also shown improved aqueous stability and enhanced antioxidant and antibacterial effects of this compound. mdpi.comresearchgate.net
Micellar solutions are another approach being investigated for improving the solubility and delivery of this compound in cosmetic and potentially pharmaceutical formulations. mdpi.com Studies have shown that micellar solutions can effectively solubilize this compound while maintaining its antimicrobial activity. mdpi.com
Q & A
(Basic) What are the established methodologies for isolating and purifying alpha-Bisabolol from natural sources, and how do extraction conditions influence yield and purity?
This compound is commonly isolated from chamomile (Matricaria chamomilla) via steam distillation or solvent extraction. Key considerations include:
- Solvent selection : Non-polar solvents (e.g., hexane) optimize terpene extraction .
- Distillation parameters : Temperature (100–150°C) and duration must balance yield against thermal degradation .
- Validation : Purity is confirmed via GC-MS or HPLC, with quantification against reference standards .
Table 1 : Yield comparison under different extraction conditions (adapted from ):
| Method | Solvent/Duration | Yield (%) | Purity (%) |
|---|---|---|---|
| Steam Distillation | 120°C, 2 hrs | 0.8 | 95 |
| Hexane Extraction | 24 hrs, reflux | 1.2 | 92 |
(Basic) What in vitro models and assays are most validated for studying this compound’s antioxidant mechanisms?
Common assays include:
- DPPH/ABTS radical scavenging : Measures IC50 values (e.g., this compound IC50 = 123.78 µg/mL) .
- Lipid peroxidation assays : Evaluates protection against oxidative damage in cell membranes.
- Cell-based models : Keratinocytes or fibroblasts exposed to UV-induced oxidative stress, with ROS quantified via fluorescent probes .
(Advanced) How can researchers optimize nanoformulations (e.g., SNEDDS) to enhance this compound’s stability and bioavailability, and what parameters are critical for reproducibility?
The SNEDDS approach ( ) involves:
- Surfactant-co-surfactant ratios : E.g., Tween 80 and PEG 400 at 4:1 improved transmittance (99.44%) and reduced particle size (16.74 nm) .
- Characterization : Dynamic light scattering (particle size, PDI), zeta potential (stability), and freeze-thaw cycles for stability testing .
- Critical parameters : Emulsification time (<30 sec), pH (5.5–6.0), and viscosity (180 cP for gel formulations) .
Table 2 : SNEDDS optimization outcomes (adapted from ):
| Formula | Surfactant Ratio | Transmittance (%) | Particle Size (nm) | Zeta Potential (mV) |
|---|---|---|---|---|
| F4 | 4:1 | 99.44 ± 0.04 | 16.74 | -18.7 |
(Advanced) How should researchers address contradictions in reported efficacy data (e.g., IC50 variability) across this compound studies?
Contradictions arise from:
- Assay variability : Standardize protocols (e.g., DPPH concentration, incubation time) .
- Cell line differences : Use primary cells or well-characterized lines (e.g., HaCaT vs. NIH/3T3) .
- Concentration ranges : Test multiple doses (e.g., 50–200 µg/mL) to capture dose-response curves .
- Statistical rigor : Report mean ± SD and use ANOVA with post-hoc tests to validate significance (p < 0.05) .
(Advanced) What analytical techniques are most robust for quantifying this compound in complex matrices (e.g., biological fluids, plant extracts)?
- HPLC-DAD/UV : Suitable for high-throughput quantification (LOD ~0.1 µg/mL) .
- GC-MS : Preferred for volatile compounds; validates purity via spectral matching .
- LC-MS/MS : Detects metabolites in pharmacokinetic studies (e.g., plasma samples) .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), recovery (90–110%), and precision (RSD < 5%) .
(Advanced) How can researchers design experiments to evaluate synergistic effects between this compound and other antioxidants (e.g., vitamin E)?
- Combinatorial assays : Use checkerboard or isobologram methods to calculate fractional inhibitory concentrations (FIC) .
- In vivo models : Murine UV exposure studies with histopathological scoring of collagen degradation .
- Statistical models : Multivariate regression to isolate interaction effects .
(Advanced) What metabolomics approaches are suitable for mapping this compound’s downstream biological pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
